2-Chloroethoxytrimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIMFTWFNLSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294467 | |
| Record name | 2-Chloroethoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18157-17-0 | |
| Record name | 18157-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloroethoxytrimethylsilane chemical properties
An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane: Properties, Reactivity, and Applications
Introduction
This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, is a specialized organosilicon compound. It belongs to the family of silyl ethers, which are pivotal reagents in modern organic synthesis. The unique combination of a trimethylsilyl ether and a chloroethyl group imparts specific reactivity characteristics, making it a valuable tool for synthetic chemists. Its primary application lies in the protection of hydroxyl groups, where the resulting silyl ether exhibits distinct stability and cleavage properties compared to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. This guide provides a comprehensive analysis of its chemical properties, reactivity, and practical applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in the laboratory.
Quantitative Data Summary
The core physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 18157-17-0 | |
| Molecular Formula | C₅H₁₃ClOSi | |
| Molecular Weight | 152.69 g/mol | |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 134 °C (lit.) | |
| Density | 0.944 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.414 (lit.) | |
| Flash Point | 31 °C (87.8 °F) - closed cup |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
-
A sharp singlet integrating to 9 protons (9H) is anticipated around δ 0.1-0.4 ppm, characteristic of the magnetically equivalent protons of the three methyl groups attached to the silicon atom[2].
-
Two triplets, each integrating to 2 protons (2H), are expected for the ethylene bridge. The triplet for the protons adjacent to the oxygen (-O-CH₂-) would appear further downfield, typically in the range of δ 3.7-3.9 ppm. The triplet for the protons adjacent to the chlorine (-CH₂-Cl) would be expected around δ 3.5-3.7 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display three signals.
-
The carbons of the trimethylsilyl group would appear as a single peak near δ 0 ppm.
-
The carbon atom bonded to the oxygen (-O-CH₂-) would resonate around δ 60-65 ppm.
-
The carbon atom bonded to the chlorine (-CH₂-Cl) would be found in the region of δ 40-45 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[3]
-
A strong absorbance band in the 1080-1100 cm⁻¹ region is characteristic of the Si-O-C stretching vibration.
-
C-H stretching vibrations for the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ range.
-
Characteristic absorbances for the Si-(CH₃)₃ group typically appear around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).[4]
-
The C-Cl stretching vibration usually appears in the 650-750 cm⁻¹ range.
-
-
Mass Spectrometry (MS): Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.[5]
-
The molecular ion peak (M⁺) would be observed at m/z 152 (for ³⁵Cl) and 154 (for ³⁷Cl) in the appropriate isotopic ratio.
-
A prominent peak at m/z 137, corresponding to the loss of a methyl radical ([M-15]⁺), is a common fragmentation pathway for trimethylsilyl compounds.[6]
-
The base peak is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.[5]
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its role as a silylating agent, primarily for the protection of alcohols.[7]
Mechanism of Alcohol Protection
The protection of an alcohol with this compound proceeds via nucleophilic substitution at the silicon center. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[8][9]
The mechanism is generally considered to be Sₙ2-like.[8][10] The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the displacement of the chloride leaving group.
Caption: Sₙ2-like mechanism for the protection of an alcohol using this compound.
Stability and Deprotection
The resulting 2-chloroethoxytrimethylsilyl ether is stable under a variety of conditions, including those that might cleave a simple TMS ether. However, the presence of the chloroethyl group offers alternative deprotection strategies beyond the standard use of fluoride ions or acid. While fluoride sources like tetrabutylammonium fluoride (TBAF) are effective due to the formation of the strong Si-F bond, other methods can be explored.[8][11]
The general workflow for protection and deprotection is a critical consideration in multistep synthesis.
Caption: General experimental workflow involving alcohol protection and deprotection steps.
Experimental Protocol: Protection of Benzyl Alcohol
This section provides a detailed, self-validating methodology for the silylation of a primary alcohol using this compound.
Objective: To protect the hydroxyl group of benzyl alcohol as its 2-chloroethoxytrimethylsilyl ether.
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and standard glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Silylating Agent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 5 minutes using a syringe. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The consumption of the polar benzyl alcohol starting material and the appearance of a new, less polar product spot (the silyl ether) indicates the reaction is proceeding. The reaction is complete when the benzyl alcohol spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Workup: a. Transfer the mixture to a separatory funnel. b. Separate the organic layer. c. Extract the aqueous layer twice with DCM (2 x 20 mL). d. Combine all organic layers. e. Wash the combined organic layer with brine (1 x 30 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary to yield the pure 2-(benzyloxy)ethoxytrimethylsilane.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Category | Description | Precautionary Codes |
| Flammability | Flammable liquid and vapor (Category 3) | P210 |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P302 + P352 |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3) | - |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.[12]
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.
Handling and Storage:
-
Handle under an inert atmosphere (nitrogen or argon) due to its moisture sensitivity.[13]
-
It reacts with water, releasing toxic hydrogen chloride gas.[14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]
Conclusion
This compound is a versatile silylating agent with specific applications in organic synthesis. Its distinct physicochemical properties and reactivity profile make it a valuable alternative to more common silyl protecting groups. A comprehensive understanding of its handling requirements, reaction mechanisms, and spectroscopic signatures, as detailed in this guide, is essential for its safe and effective implementation in complex synthetic strategies, enabling researchers to achieve their molecular design goals with precision and control.
References
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(2-Chloroethyl)trimethoxysilane | C5H13ClO3Si | CID 3015010 . PubChem. [Link]
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sic2271.0 - 2-chloroethyltriethoxysilane, 95% . Gelest, Inc. [Link]
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2-Chloroethoxy(trimethyl)silane - Vapor Phase IR Spectrum . SpectraBase. [Link]
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16: Silylethers . Chemistry LibreTexts. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds . Organic Syntheses Procedure. [Link]
- CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
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2-(Trimethylsilyl)ethoxymethyl chloride . Wikipedia. [Link]
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Silyl enol ether . Wikipedia. [Link]
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TMS Alcohol Protecting Group Using Silyl Ether . YouTube. [Link]
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Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 . PubChem. [Link]
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MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES . PubMed. [Link]
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TMS Alcohol Protecting Group Using Silyl Ether - Reaction and Mechanism . YouTube. [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes . Indian Journal of Chemistry. [Link]
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Protecting Groups - Organic Synthesis . Organic-chemistry.org. [Link]
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Chlorotrimethylsilane - The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals . Inchem.org. [Link]
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¹H‐NMR spectra of obtained ClCH2MeSiH2 and Cl2CHMeSiH2 . ResearchGate. [Link]
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Alcohol Reactions: Alcohol Protection using TMSCl . OrgoSolver. [Link]
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Silane, chlorotrimethyl- - Infrared Spectrum . NIST WebBook. [Link]
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Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite . Organic Chemistry Portal. [Link]
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1H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl . Doc Brown's Chemistry. [Link]
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17.6: Reactions of Alcohols . Chemistry LibreTexts. [Link]
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Infrared laser-powered homogeneous decomposition of (chloromethyl)trimethylsilane: 1,2Cl shift and methene expulsion yielding chlorotrimethylsilane . ResearchGate. [Link]
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IR Spectrum of Trimethyl(phenyl)silane . ResearchGate. [Link]
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Reaction Rates of Trimethylethoxysilane and Trimethylmethoxysilane in Alkaline Alcohol Solutions . ResearchGate. [Link]
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Trimethylsilyl chloride . Wikipedia. [Link]
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Silane, chloro(1,1-dimethylethyl)dimethyl- - IR Spectrum . NIST WebBook. [Link]
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12.4 Protecting Alcohols . YouTube. [Link]
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Silane, chlorotrimethyl- - Mass spectrum . NIST WebBook. [Link]
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Chloro-trimethylsilane - SpectraBase . SpectraBase. [Link]
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De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics . ACS Publications. [Link]
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An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloroethoxytrimethylsilane, a versatile reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, practical applications, and essential safety information.
Compound Identification and Structure
This compound is an organosilicon compound recognized for its utility in synthetic organic chemistry.
-
Chemical Name : this compound
-
CAS Number : 18157-17-0[1]
-
Linear Formula : ClCH₂CH₂OSi(CH₃)₃[1]
-
Synonyms : (2-Chloroethoxy)trimethylsilane
Chemical Structure:
The structure of this compound consists of a trimethylsilyl group bonded to an oxygen atom, which is in turn connected to a 2-chloroethyl group.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClOSi | [2] |
| Molecular Weight | 152.69 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Boiling Point | 134 °C | [1] |
| Density | 0.944 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.414 | [1] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |
| Solubility | Decomposes in water | [3] |
| Stability | Moisture sensitive | [3] |
Synthesis of this compound
While various synthetic routes exist, a common method for the preparation of this compound involves the reaction of 2-chloroethanol with a trimethylsilylating agent, such as chlorotrimethylsilane, in the presence of a base.
Illustrative Synthetic Pathway:
Caption: General synthetic scheme for this compound.
Applications in Organic Synthesis
The primary application of this compound in research and drug development lies in its role as a protecting group for hydroxyl functionalities. The resulting silyl ether is stable under various reaction conditions and can be selectively removed.
Mechanism of Protection and Deprotection:
The protection of an alcohol involves the reaction of the hydroxyl group with this compound, typically in the presence of a non-nucleophilic base. Deprotection is achieved under conditions that cleave the silicon-oxygen bond, often using fluoride ion sources or acidic conditions.
Caption: Protection and deprotection of alcohols.
The chloro-substituent in this reagent can also participate in subsequent reactions, making it a bifunctional building block in more complex synthetic strategies. The presence of both a silyl ether and a chloroalkane functionality allows for orthogonal chemical transformations.
Spectroscopic Data
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the trimethylsilyl protons (a singlet around 0 ppm), and two triplets for the methylene protons of the chloroethoxy group.
-
¹³C NMR : The carbon NMR would show distinct peaks for the methyl carbons of the trimethylsilyl group and the two carbons of the ethyl chain.
-
IR Spectroscopy : The infrared spectrum would display characteristic C-H stretching vibrations, Si-C stretching, and C-O stretching frequencies.
-
Mass Spectrometry : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chloroethyl group.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also a skin and eye irritant.[1]
Safe Handling Protocol:
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[4] Work in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[3]
-
Handling : Avoid contact with skin and eyes. Do not breathe vapors.[6] Use non-sparking tools and take precautionary measures against static discharge.[6]
-
First Aid :
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[5]
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the protection of hydroxyl groups. Its unique bifunctionality also presents opportunities for more advanced synthetic applications. A thorough understanding of its properties, handling requirements, and reaction characteristics is crucial for its effective and safe use in research and drug development.
References
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- 3. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]
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- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloroethoxytrimethylsilane
Abstract
2-Chloroethoxytrimethylsilane (ClCH₂CH₂OSi(CH₃)₃) presents a unique bifunctional molecular architecture that offers distinct reactivity pathways in organic synthesis. This guide delineates the core reaction mechanisms associated with this reagent, moving beyond a simple procedural overview to provide a causal analysis grounded in established chemical principles. We will explore its synthesis, its primary role as a masked hydroxyethylating agent via nucleophilic substitution, and the subsequent deprotection of the silyl ether. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in complex synthetic routes.
Introduction: Deconstructing the Reagent's Reactivity
At first glance, this compound might be mistaken for a silylating agent. However, a deeper analysis of its structure reveals a more nuanced role. The molecule consists of two key functional domains:
-
A Trimethylsilyl (TMS) Ether: This moiety acts as a protecting group for a 2-chloroethanol backbone. Silyl ethers are renowned for their stability under many conditions and their controlled removal, making them a cornerstone of modern synthetic strategy[1][2].
-
A Primary Alkyl Chloride: This electrophilic center is the primary site of reactivity, susceptible to attack by a wide range of nucleophiles.
Therefore, the principal utility of this compound is not as a silylating agent, but as an electrophilic reagent for the introduction of a TMS-protected 2-hydroxyethyl group . This "masked" functionality allows for the strategic installation of a hydroxyethyl moiety, which can be unveiled in a later synthetic step.
Physicochemical Properties
A summary of the key physical properties of this compound is provided below for reference during experimental design.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃ClOSi | [3] |
| Molecular Weight | 152.69 g/mol | [3] |
| Boiling Point | 134 °C | Alfa Aesar |
| Density | 0.944 g/mL at 25 °C | Alfa Aesar |
| Refractive Index | n20/D 1.414 | Alfa Aesar |
Core Reaction Mechanisms
The reactivity of this compound is dominated by the interplay between its alkyl chloride and silyl ether functionalities.
Primary Mechanism: Nucleophilic Substitution (Sₙ2)
The most significant reaction pathway for this reagent is the bimolecular nucleophilic substitution (Sₙ2) at the primary carbon bearing the chlorine atom[4][5]. This concerted mechanism involves the backside attack of a nucleophile, leading to the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond[6][7].
The general transformation is as follows: Nu⁻ + Cl-CH₂CH₂-OSi(CH₃)₃ → Nu-CH₂CH₂-OSi(CH₃)₃ + Cl⁻
This reaction is highly valuable for installing a protected hydroxyl group onto various nucleophilic substrates, including phenoxides, thiolates, and carbanions[8][9][10].
-
Choice of Nucleophile: Strong, soft nucleophiles are ideal. Thiolates (RS⁻) and phenoxides (ArO⁻) are excellent candidates due to their high nucleophilicity and the stability of the resulting thioethers and aryl ethers, respectively[9][11][12].
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby maximizing its reactivity.
-
Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, making it an excellent substrate for the Sₙ2 pathway and minimizing competing elimination (E2) reactions[13].
dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Sₙ2 mechanism of this compound with a nucleophile.
Secondary Mechanism: Silyl Ether Cleavage (Deprotection)
Once the desired Nu-CH₂CH₂-OSi(CH₃)₃ adduct is formed, the trimethylsilyl protecting group can be selectively removed to unmask the primary alcohol. This deprotection is typically achieved under mild conditions using either a fluoride source or acid[14].
-
Fluoride-Mediated Deprotection: This is the most common and selective method. The high affinity of fluoride for silicon (forming a strong Si-F bond of ~142 kcal/mol) is the thermodynamic driving force for the reaction[15][16]. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective[17]. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide[18].
dot graph "Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Fluoride-mediated deprotection of the TMS ether.
Synthesis of this compound
The reagent itself is readily synthesized from commercially available starting materials: 2-chloroethanol and chlorotrimethylsilane (TMSCl). The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl.
-
Base Requirement: A non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, is essential. Its role is twofold: first, to deprotonate the alcohol, forming a more potent alkoxide nucleophile, and second, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise promote unwanted side reactions.
-
Anhydrous Conditions: Silylating agents like TMSCl are highly sensitive to moisture. The presence of water leads to the formation of hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and depletes the reagent. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used[19].
dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} enddot Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to anhydrous techniques is critical for success.
Protocol 1: Synthesis of this compound
-
Preparation: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloroethanol (8.05 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (100 mL).
-
Base Addition: Add triethylamine (12.14 g, 120 mmol, 1.2 equiv) to the solution. Cool the flask to 0 °C in an ice bath.
-
Silylation: Add chlorotrimethylsilane (12.0 g, 110 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by fractional distillation under vacuum to yield pure this compound.
Protocol 2: Representative Sₙ2 Reaction - Synthesis of 2-(Phenoxy)ethoxytrimethylsilane
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve phenol (0.94 g, 10 mmol, 1.0 equiv) in 20 mL of anhydrous DMF.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.
-
Alkylation: Cool the mixture back to 0 °C and add this compound (1.68 g, 11 mmol, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Representative Deprotection
-
Preparation: Dissolve the silyl ether product from Protocol 2 (e.g., 2-(Phenoxy)ethoxytrimethylsilane, 1.0 mmol) in 5 mL of THF.
-
Deprotection: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mL, 1.1 mmol, 1.1 equiv) at room temperature.
-
Reaction: Stir the solution for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol, 2-phenoxyethanol.
Conclusion
This compound is a versatile and valuable reagent whose primary utility lies in its function as a TMS-protected 2-hydroxyethylating agent. Its reaction mechanisms are governed by the fundamental principles of Sₙ2 substitution at the alkyl chloride terminus and fluoride-mediated cleavage of the silyl ether. By understanding the causality behind the experimental conditions required for each transformation—such as the necessity of a base in its synthesis, the use of polar aprotic solvents for its Sₙ2 reaction, and the specific action of fluoride in its deprotection—researchers can effectively integrate this reagent into complex synthetic pathways to achieve their molecular targets with precision and control.
References
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from Fiveable. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference for silyl ether stability and cleavage).
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Procedure for silyl enol ether formation. Retrieved from Organic Syntheses. [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from Chemistry Steps. [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). Procedure involving chlorotrimethylsilane. Retrieved from Organic Syntheses. [Link]
-
Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from Khan Academy. [Link]
-
Organic Syntheses. (n.d.). Procedure involving 2-chloroethanol. Retrieved from Organic Syntheses. [Link]
-
Gelest. (n.d.). Silicon-Based Protecting Agents. Retrieved from Gelest Technical Library. [Link]
-
Shin-Etsu Silicones. (n.d.). Silylating Agents Details. Retrieved from Shin-Etsu Silicones. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein J. Org. Chem., 13, 90-102. [Link]
- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
ResearchGate. (n.d.). Utilization of silyl protecting group in peptide synthesis. Retrieved from ResearchGate. [Link]
-
PubMed. (2003). Synthesis and use of alpha-silyl-substituted alpha-hydroxyacetic acids. J. Org. Chem., 68(10), 4087-90. [Link]
-
SMU Scholar. (2014). Synthesis of Hydrogenated Thiol-Silanes for Selective Reactions. Retrieved from SMU Scholar. [Link]
-
ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds. Retrieved from MDPI. [Link]
-
Vedantu. (n.d.). What happens when a Sodium phenoxide is treated with CH3Cl. Retrieved from Vedantu. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from Chemistry Steps. [Link]
-
National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from NIH. [Link]
-
Quora. (2016). How do sodium phenoxide and benzyl chloride react?. Retrieved from Quora. [Link]
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An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 2-Chloroethoxytrimethylsilane
This compound, identified by the CAS Number 18157-17-0, is a valuable organosilicon compound. Its utility in chemical synthesis stems from the unique reactivity of its chloro and trimethylsilyl ether functional groups.
Molecular Structure and Formula
The fundamental identity of any chemical reagent begins with its molecular formula and weight. This compound possesses the linear formula ClCH₂CH₂OSi(CH₃)₃.[1] This structure combines a chloroethyl group with a trimethylsilyl ether.
A visual representation of the molecular structure is provided below:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClOSi | [1] |
| Molecular Weight | 152.69 g/mol | [1] |
| Boiling Point | 134 °C (lit.) | [1] |
| Density | 0.944 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.414 (lit.) | [1] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |
Synthesis of this compound
The synthesis of silyl ethers is a fundamental transformation in organic chemistry. While several methods exist, a common approach involves the reaction of an alcohol with a silyl halide in the presence of a base.
A generalized synthetic pathway is illustrated below:
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The chlorine atom in halogenated organic compounds is a key feature in medicinal chemistry, often enhancing the pharmacological properties of a molecule.[2] Organosilicon compounds also play a crucial role in modern drug design, influencing properties like lipophilicity, solubility, and metabolic stability.[3]
This compound serves as a versatile building block in the synthesis of more complex molecules. Its primary application lies in its use as a protecting group for hydroxyl functionalities. The trimethylsilyl (TMS) group can be readily introduced and subsequently removed under mild conditions, making it an invaluable tool in multi-step organic synthesis.
Role as a Protecting Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for which a related compound, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is a common precursor, is a widely used protecting group for alcohols, amines, and other functional groups.[4] The principles of using silyl ethers as protecting groups are directly applicable to understanding the utility of this compound.
Safety, Handling, and Storage
Proper handling and storage of this compound are paramount for laboratory safety. It is a flammable liquid and vapor and can cause skin and serious eye irritation.[1][5]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn, including:
-
Eyeshields and a face shield[1]
-
Chemical-resistant gloves[1]
-
A respirator with a suitable filter (e.g., type ABEK (EN14387))[1]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[6] Keep away from heat, sparks, and open flames.[5][6] Ground and bond containers and receiving equipment to prevent static discharge.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It is classified as a flammable liquid (Storage Class 3).[1]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
After skin contact: Wash with plenty of soap and water.[5]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]
-
After ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][8]
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a detailed, step-by-step methodology for the protection of a primary alcohol using a silylating agent, illustrating a common application of compounds like this compound.
Objective: To protect a primary alcohol (e.g., benzyl alcohol) with a trimethylsilyl group.
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Septum and needles
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
References
-
Gelest, Inc. (2015). Safety Data Sheet: 2-CHLOROETHYLTRIETHOXYSILANE, 95%. Retrieved from [Link]
-
PubChem. (n.d.). (2-Chloroethyl)trimethoxysilane. Retrieved from [Link]
-
Georganics. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride - High purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- Indian Journal of Chemistry. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
-
LookChem. (n.d.). [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-Chloroethoxytrimethylsilane
This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with 2-Chloroethoxytrimethylsilane. The information herein is synthesized from authoritative safety data sheets and established laboratory practices to ensure the highest standards of safety and experimental integrity.
Section 1: Core Chemical Identity and Properties
This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, is a versatile silyl ether used in organic synthesis. Its utility is intrinsically linked to its chemical properties, which also dictate the necessary safety and handling precautions. Understanding these properties is the foundational step in its safe application.
| Property | Value | Source |
| CAS Number | 18157-17-0 | |
| Molecular Formula | C₅H₁₃ClOSi | |
| Molecular Weight | 152.69 g/mol | |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | 134 °C (lit.) | |
| Density | 0.944 g/mL at 25 °C (lit.) | |
| Flash Point | 31 °C (87.8 °F) - closed cup | |
| Refractive Index | n20/D 1.414 (lit.) |
Section 2: GHS Hazard Identification and Classification
Regulatory bodies classify this compound as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❕ |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ❕ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❕ |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Section 3: The Mechanistic Basis of Hazards: Understanding Reactivity
The primary hazard associated with this compound stems from its reactivity with water and other protic sources. As a silyl ether, it is susceptible to hydrolysis.
Hydrolysis Reaction: (CH₃)₃Si-OCH₂CH₂Cl + H₂O → (CH₃)₃Si-OH + HOCH₂CH₂Cl (CH₃)₃Si-OH (Trimethylsilanol) is unstable and condenses: 2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ (Hexamethyldisiloxane) + H₂O
While the immediate hydrolysis products are ethylene glycol derivatives and silanols, the greater danger often arises from the vigorous, exothermic reaction with water, especially in confined spaces.[1] More critically, many chlorosilane reagents react violently with moisture to release corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity explains the severe irritation and burns to the skin, eyes, and respiratory tract. The flammability (Flash Point: 31°C) necessitates strict control of ignition sources.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[3]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[4]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and transfer equipment are properly grounded and bonded.[3][4]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[4] | Provides a barrier against skin contact and irritation. |
| Eye/Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors which cause serious eye irritation. |
| Skin and Body | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental contact and provides a barrier in case of small spills or splashes. |
| Respiratory Protection | Use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387) if exposure limits are exceeded or if working outside a fume hood.[5] | Prevents inhalation of vapors that cause respiratory tract irritation. |
Section 5: Standard Operating Procedure for Safe Handling
The following workflow is designed to minimize exposure and maintain the integrity of the reagent.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation: Before retrieving the reagent, ensure the fume hood is operational. Don all required PPE (gloves, goggles, face shield, lab coat).[3] All glassware must be oven-dried to remove adsorbed moisture.[6]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas like nitrogen or argon. This is crucial for preventing hydrolysis of the moisture-sensitive silyl ether.[7]
-
Reagent Transfer: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture. Using standard syringe or cannula techniques, transfer the required amount of liquid under a positive pressure of inert gas.[6]
-
Post-Transfer: After transfer, carefully withdraw the syringe/cannula. Immediately clean any residual reagent from the equipment by quenching with a suitable solvent like isopropanol before final cleaning.
-
Storage: Tightly seal the reagent bottle, preferably under an inert atmosphere, and return it to the designated flammable liquid storage cabinet.[3]
Section 6: Storage, Incompatibility, and Emergency Procedures
Proper storage and awareness of chemical incompatibilities are critical for preventing hazardous incidents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
-
The storage area should be designated for flammable liquids.
Incompatible Materials:
-
Water/Moisture: Reacts vigorously, potentially releasing heat and corrosive fumes.[1][2]
-
Strong Oxidizing Agents: Can lead to violent reactions.[3]
-
Strong Acids and Bases: Can catalyze decomposition.
Emergency Procedures:
| Situation | Response Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Do not use water. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do not use a heavy water stream, as it can react with the material and spread the fire.[4] |
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
PubChem. (n.d.). (2-Chloroethyl)trimethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 2-CHLOROETHYLTRIETHOXYSILANE, 95%. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]
-
INCHEM. (2002). Chlorotrimethylsilane. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Spectroscopic Profile of 2-Chloroethoxytrimethylsilane: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroethoxytrimethylsilane (CAS No. 18157-17-0), a bifunctional organosilicon compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, possesses a unique combination of a reactive chloroethyl group and a protective trimethylsilyl ether. This structure gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although a publicly available experimental spectrum for this compound is not readily accessible, we can confidently predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃Si- | ~0.1 | Singlet | 9H |
| -O-CH₂- | ~3.8 | Triplet | 2H |
| -CH₂-Cl | ~3.6 | Triplet | 2H |
Causality of Predicted Chemical Shifts and Multiplicities:
-
Trimethylsilyl Protons ((CH₃)₃Si-): These nine equivalent protons are expected to appear as a sharp singlet at a very upfield position (~0.1 ppm). The silicon atom is less electronegative than carbon, leading to significant shielding of the methyl protons.
-
Methylene Protons adjacent to Oxygen (-O-CH₂-): These protons are deshielded by the adjacent electronegative oxygen atom, shifting their resonance downfield to approximately 3.8 ppm. They are expected to appear as a triplet due to coupling with the adjacent -CH₂-Cl protons (n+1 rule, where n=2).
-
Methylene Protons adjacent to Chlorine (-CH₂-Cl): These protons are also deshielded by the electronegative chlorine atom, with a predicted chemical shift around 3.6 ppm. Similar to the -O-CH₂- protons, they will appear as a triplet due to coupling with their neighboring methylene protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to exhibit three signals, corresponding to the three distinct carbon environments.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | ~ -2 |
| -O-CH₂- | ~63 |
| -CH₂-Cl | ~45 |
Rationale for Predicted Chemical Shifts:
-
Trimethylsilyl Carbons ((CH₃)₃Si-): The carbons of the methyl groups attached to silicon are highly shielded and are expected to have a chemical shift close to 0 ppm, possibly even slightly negative.
-
Methylene Carbon adjacent to Oxygen (-O-CH₂-): The carbon atom bonded to the oxygen is significantly deshielded, resulting in a downfield shift to the region of approximately 63 ppm.
-
Methylene Carbon adjacent to Chlorine (-CH₂-Cl): The carbon atom attached to the chlorine is also deshielded, with an expected chemical shift around 45 ppm. The effect of the oxygen in the β-position also contributes to this shift.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-O, Si-O, and C-Cl bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (in CH₃ and CH₂ groups) |
| 1250, 840 | Strong, Sharp | Si-CH₃ bending and rocking |
| 1100-1050 | Strong | Si-O-C stretching |
| 750-650 | Medium-Strong | C-Cl stretching |
Interpretation of Key IR Bands:
-
C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
Si-CH₃ Vibrations: The trimethylsilyl group is readily identified by two strong and sharp bands: one around 1250 cm⁻¹ due to the symmetric deformation (umbrella mode) of the methyl groups, and another strong band around 840 cm⁻¹ corresponding to the Si-C stretching and CH₃ rocking vibrations.
-
Si-O-C Stretching: The presence of the silyl ether linkage is confirmed by a strong absorption band in the 1100-1050 cm⁻¹ region, attributed to the asymmetric stretching of the Si-O-C bond.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 750 and 650 cm⁻¹, as a medium to strong intensity band.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The mass spectrum of this compound is available from the NIST WebBook[1].
Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 154, with an intensity of approximately one-third of the m/z 152 peak, is expected due to the natural abundance of the ³⁷Cl isotope.
-
Base Peak: The base peak is observed at m/z 107.
-
Major Fragment Ions: Other significant fragment ions are observed at m/z 73 and 63.
Table of Observed Fragment Ions:
| m/z | Relative Intensity (%) | Proposed Fragment Structure |
| 152 | ~10 | [M]⁺ (with ³⁵Cl) |
| 154 | ~3 | [M]⁺ (with ³⁷Cl) |
| 107 | 100 | [M - CH₂Cl]⁺ |
| 73 | ~50 | [(CH₃)₃Si]⁺ |
| 63 | ~20 | [CH₂CH₂Cl]⁺ (with ³⁵Cl) |
| 65 | ~7 | [CH₂CH₂Cl]⁺ (with ³⁷Cl) |
Fragmentation Pathway
The fragmentation of this compound under EI conditions is primarily driven by the cleavage of bonds adjacent to the oxygen and silicon atoms, leading to the formation of stable carbocations and silyl cations.
Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.
Explanation of Fragmentation:
-
Formation of m/z 107 (Base Peak): The most favorable fragmentation is the alpha-cleavage of the C-C bond adjacent to the oxygen, expelling a chloromethyl radical (•CH₂Cl) to form the highly stable oxonium ion [CH₂OSi(CH₃)₃]⁺.
-
Formation of m/z 73: Cleavage of the Si-O bond results in the formation of the trimethylsilyl cation, [(CH₃)₃Si]⁺, a very common and stable fragment in the mass spectra of trimethylsilyl compounds.
-
Formation of m/z 63/65: Cleavage of the O-C bond followed by the loss of the trimethylsilyl radical leads to the formation of the chloroethoxy radical cation. Subsequent rearrangement and loss of an oxygen atom can result in the chloroethyl cation [CH₂CH₂Cl]⁺. The isotopic pattern (ratio of ~3:1 for m/z 63 to 65) is characteristic of a fragment containing one chlorine atom.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Conclusion
The spectroscopic data of this compound, including its predicted ¹H and ¹³C NMR, predicted IR, and experimentally observed MS spectra, provide a comprehensive fingerprint for its unambiguous identification and structural verification. The characteristic signals in each spectroscopic technique, arising from the trimethylsilyl and chloroethoxy moieties, allow for a detailed structural assignment. The experimental protocols outlined in this guide serve as a practical reference for obtaining high-quality spectroscopic data for this and similar organosilicon compounds.
References
-
NIST. 2-Chloroethanol, TMS derivative in NIST Chemistry WebBook. [Link]
-
SpectraBase. 2-Chloroethoxy(trimethyl)silane. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane: From Discovery to Modern Synthetic Applications
This guide provides a comprehensive technical overview of 2-Chloroethoxytrimethylsilane, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, synthesis, chemical properties, and practical applications of this important organosilicon compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Advent of a Specialized Silyl Ether
In the vast toolkit of synthetic organic chemistry, protecting groups are indispensable for the successful execution of complex molecular transformations. Among these, silyl ethers have gained prominence for their ease of formation, stability under a range of conditions, and mild removal. This compound, with the chemical formula ClCH₂CH₂OSi(CH₃)₃, emerged as a valuable reagent within this class, offering specific advantages in certain synthetic strategies. This guide will illuminate the journey of this molecule from its initial synthesis to its role in modern organic chemistry.
Discovery and Historical Context: A Legacy of Soviet Organosilicon Chemistry
The pioneering work on the synthesis of this compound can be traced back to the burgeoning field of organosilicon chemistry in the mid-20th century. While the broader concept of silyl ethers as protective groups for alcohols was developing, the specific synthesis of β-haloalkoxysilanes was a subject of focused research.
The first documented synthesis of this compound was reported in 1957 by a team of Soviet scientists: V. F. Mironov, D. A. Ponomarenko, and A. D. Petrov. Their work, published in Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, detailed the reaction of ethylene oxide with trimethylchlorosilane. This reaction provided a direct and efficient route to the desired product. The English translation of this seminal work appeared in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. This discovery was part of a broader exploration into the reactions of epoxides with chlorosilanes, which opened up new avenues for the synthesis of functionalized organosilicon compounds.
Synthesis of this compound: The Original Mironov-Ponomarenko-Petrov Protocol
The foundational method for preparing this compound involves the ring-opening of ethylene oxide with trimethylchlorosilane. This reaction is typically carried out in an autoclave due to the gaseous nature of ethylene oxide at room temperature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Ethylene oxide
-
Autoclave
-
Distillation apparatus
Procedure:
-
A mixture of trimethylchlorosilane and a catalytic amount of a Lewis acid (optional, but can accelerate the reaction) is charged into a high-pressure autoclave.
-
The autoclave is cooled, and a predetermined amount of liquid ethylene oxide is introduced.
-
The autoclave is sealed and heated. The reaction temperature and pressure are maintained for a specific duration to ensure complete reaction.
-
After cooling and venting any unreacted ethylene oxide, the crude product is collected.
-
The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
The causality behind this experimental design lies in the electrophilic nature of the silicon atom in trimethylchlorosilane and the nucleophilic character of the oxygen atom in the strained three-membered ring of ethylene oxide. The reaction proceeds via a nucleophilic attack of the epoxide oxygen on the silicon atom, leading to the cleavage of the Si-Cl bond and the opening of the epoxide ring. The chloride ion then attacks one of the carbon atoms of the former epoxide ring, resulting in the formation of the 2-chloroethoxy group.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 18157-17-0 | |
| Molecular Formula | C₅H₁₃ClOSi | |
| Molecular Weight | 152.69 g/mol | |
| Boiling Point | 134 °C (lit.) | |
| Density | 0.944 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.414 (lit.) | |
| Flash Point | 31 °C (87.8 °F) - closed cup |
Application as a Protecting Group for Alcohols
The primary utility of this compound in modern organic synthesis is as a protecting group for hydroxyl functionalities. The resulting 2-chloroethoxy(trimethyl)silyl ether is stable under various non-acidic and non-fluoride conditions, allowing for selective reactions at other sites of a complex molecule.
Mechanism of Protection
The protection of an alcohol with this compound typically proceeds via an Sₙ2-like mechanism at the silicon center. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Caption: General workflow for alcohol protection using this compound.
Detailed Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous triethylamine (1.5 eq) to the solution via syringe.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected alcohol.
-
If necessary, purify the product by flash column chromatography on silica gel.
Deprotection Strategies
The cleavage of the silyl ether to regenerate the alcohol can be achieved under various conditions, providing synthetic flexibility.
-
Fluoride-mediated Deprotection: The most common method involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF). The high affinity of fluoride for silicon drives the cleavage of the Si-O bond.
-
Acid-catalyzed Hydrolysis: Treatment with a mild aqueous acid, such as acetic acid or dilute hydrochloric acid, can also effect deprotection.
-
Base-catalyzed Methanolysis: In some cases, basic conditions, such as potassium carbonate in methanol, can be employed for the removal of the silyl group.
Caption: Decision tree for the deprotection of 2-chloroethoxy(trimethyl)silyl ethers.
Conclusion
This compound, a discovery rooted in the foundational era of organosilicon chemistry, continues to be a relevant and useful tool for the modern synthetic chemist. Its straightforward synthesis from readily available starting materials and its utility as a stable yet readily cleavable protecting group for alcohols underscore its enduring value. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively incorporate this versatile reagent into their synthetic strategies.
References
- Mironov, V. F., Ponomarenko, D. A., & Petrov, A. D. (1957). Reactions of Ethylene Oxide with Silicon Tetrachloride and Organochlorosilanes. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (12), 1425.
-
Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. (Journal). [Link]
-
National Library of Medicine. Bulletin of the Academy of Sciences of the USSR. Division of chemical science. [Link]
-
Stanford Libraries. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Sciences in SearchWorks catalog. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Fiveable. (n.d.). Protection of Alcohols. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. [Link]
- Hajipour, A. R., & Zarei, A. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(6), 1278-1281.
-
OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Wikipedia. (2023, November 26). 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]
-
ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
ResearchGate. (2010). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
-
Wikipedia. (2023, November 13). Trimethylsilyl chloride. [Link]
-
ResearchGate. (n.d.). 2-(Trimethylsilyl)ethoxymethyl Chloride. [Link]
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
ResearchGate. (2010). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. [Link]
-
ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]
- K. C. Nicolaou, & E. J. Sorensen. (1996).
- P. J. Kocienski. (2004). Protecting Groups. Thieme.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ResearchGate. (n.d.). V. F. MIRONOV's research works. [Link]
-
Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Silicon tetrachloride. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. [Link]
-
MDPI. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of organochlorosilanes by the reaction of metallic silicon with hydrogen chloride and alkene/alkyne. [Link]
-
ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]
-
PubMed. (2004). Poly(ethylene Oxide)-Based Surfactants as Templates for the Synthesis of Mesoporous Silica Materials. [Link]
- Google Patents. (n.d.). EP0203610A2 - Process for preparing chlorosilanes from silicon and hydrogen chloride using an oxygen promoter.
-
Semantic Scholar. (2021, June 14). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. [Link]
-
Royal Society of Chemistry. (2021, June 14). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. [Link]
-
ResearchGate. (2025, August 7). Poly(ethylene oxide)-based surfactants as templates for the synthesis of mesoporous silica materials. [Link]
-
ResearchGate. (n.d.). Silicon Compounds: Silanes and Silicones. [Link]
-
ResearchGate. (2025, August 9). Synthesis of 1-organyl-1-(trimethylsiloxy)-2-(dimethylamino)ethenes and new hypervalent silicon compounds based thereon. [Link]
-
ResearchGate. (n.d.). techniques for silylation. [Link]
-
National Library of Australia. (n.d.). Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. [Link]
-
Russian Chemical Bulletin. (n.d.). About the Russian Chemical Bulletin. [Link]
-
Internet Archive. (2021, February 19). Bulletin of the Academy of Sciences of the USSR, Division of Chemical Sciences 1957: Index. [Link]
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J-GLOBAL. (n.d.). Izvestiya Akademii Nauk SSSR. Seriya Khimicheskaya. [Link]
-
Wikipedia. (n.d.). Izvestiya Akademii Nauk: Seriya Khimicheskaya. [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
-
Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. [Link]
-
Izvestiya Akademii Nauk. Seriya Khimicheskaya. (n.d.). Journal Home. [Link]
-
J-GLOBAL. (n.d.). Izvestiya Akademii Nauk SSSR. Seriya Khimicheskaya. [Link]
-
ResearchGate. (n.d.). Synthesis and steric structure of 2-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]-3-(trichloromethyl)-6,7-benzo-1,4,2λ5-dioxaphosphepin-5-one 2-Oxide. [Link]
-
PubMed. (2011). Ethylene Epoxidation Catalyzed by Chlorine-Promoted Silver Oxide. [Link]
-
Arkat USA, Inc. (2007). Unexpected dimerization reaction of 5-methyl-6,7-methylendioxy-1-tetralone in the presence of TMSCl-ethylene glycol. [Link]
-
National Institutes of Health. (2024, November 6). Insight into the influence of Re and Cl on Ag catalysts in ethylene epoxidation. [Link]
- Researcher.Life. (1981). *On the Reaction of Ethylene Oxide with cAMP
Methodological & Application
Application Notes and Protocols: 2-Chloroethoxytrimethylsilane as a Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Silyl ethers are a widely employed class of protecting groups for hydroxyl moieties due to their predictable reactivity and tunable stability.[1][2] This document provides a comprehensive technical guide on the application of 2-Chloroethoxytrimethylsilane for the protection of alcohols. While specific literature on this particular reagent is not abundant, its reactivity can be inferred from the well-established chemistry of analogous trialkylsilyl chlorides and related 2-substituted ethoxy silyl ethers. These notes offer a detailed exploration of its anticipated mechanism, protocols for protection and deprotection, and a discussion of its potential advantages in complex molecular synthesis.
Introduction: The Role of this compound in Hydroxyl Protection
The protection of alcohols is a critical maneuver in organic synthesis to prevent their acidic proton from interfering with basic reagents or to avoid their nucleophilic character leading to undesired side reactions.[3][4] Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are a favored choice for this purpose due to their ease of formation, stability under a range of conditions, and mild removal.[5][6]
This compound, with the structure ClCH₂CH₂OSi(CH₃)₃, offers a unique variation on the theme of silyl ether protecting groups. The presence of the 2-chloroethyl group is anticipated to modulate the electronic properties and cleavage characteristics of the resulting silyl ether, potentially offering a distinct stability profile compared to more common silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.
Key Anticipated Features:
-
Ease of Formation: Similar to other chlorosilanes, it is expected to react readily with alcohols in the presence of a base.[7]
-
Stability: The resulting silyl ether is predicted to be stable to a variety of non-acidic and non-fluoride-mediated reaction conditions.
-
Orthogonal Deprotection Potential: The 2-chloroethyl moiety may offer unique deprotection strategies, possibly involving intramolecular cyclization or specific reagent-mediated cleavage, providing orthogonality to other protecting groups.
Reaction Mechanism
The formation of a 2-chloroethoxytrimethylsilyl ether from an alcohol and this compound is expected to proceed via a well-established SN2-type mechanism at the silicon center. A base, such as imidazole or triethylamine, is employed to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.[3][7]
Figure 1: Proposed mechanism for the protection of an alcohol with this compound.
Experimental Protocols
The following protocols are illustrative and based on standard procedures for the formation and cleavage of silyl ethers. Optimization for specific substrates is recommended.
Protocol for the Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol for the Deprotection of a 2-Chloroethoxytrimethylsilyl Ether
The cleavage of the 2-chloroethoxytrimethylsilyl ether is anticipated to be achievable under standard fluoride-mediated conditions.
Materials:
-
2-Chloroethoxytrimethylsilyl protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-chloroethoxytrimethylsilyl protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Data Presentation: Anticipated Reactivity and Stability
The following tables provide an illustrative comparison of the anticipated properties of the 2-chloroethoxytrimethylsilyl (CETMS) group with other common silyl protecting groups. These are based on general trends in silyl ether chemistry.[5][8]
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | ~1 |
| Triethylsilyl | TES | 64 | ~100 |
| 2-Chloroethoxytrimethylsilyl | CETMS | Predicted to be similar to TMS or slightly more labile | Predicted to be similar to TMS |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~1,000,000 |
Note: The stability of the CETMS group is an educated estimation and requires experimental verification.
Table 2: Illustrative Deprotection Conditions
| Silyl Ether | Reagent | Conditions |
| TMS-OR | K₂CO₃, MeOH | Mildly basic, rapid |
| TES-OR | AcOH, THF, H₂O | Mildly acidic |
| CETMS-OR | TBAF, THF | Predicted to be fluoride labile |
| TBDMS-OR | HF-Pyridine, THF | Acidic fluoride |
| TIPS-OR | TBAF, THF (prolonged) | Fluoride, sterically hindered |
| TBDPS-OR | HF, MeCN | Strong acidic fluoride |
Workflow Visualization
The following diagram illustrates the general workflow for the protection and deprotection of an alcohol using this compound.
Figure 2: General workflow for utilizing the CETMS protecting group.
Discussion and Future Outlook
The 2-Chloroethoxytrimethylsilyl group presents an intriguing, albeit underexplored, option for the protection of hydroxyl functionalities. Its primary appeal lies in the potential for unique reactivity conferred by the 2-chloroethyl substituent. This could manifest in several ways:
-
Fine-tuned Lability: The electron-withdrawing nature of the chlorine atom might render the CETMS ether more susceptible to cleavage under specific conditions compared to simple alkylsilyl ethers.
-
Alternative Deprotection Pathways: The presence of the chloride could enable deprotection strategies beyond standard acid or fluoride treatment. For instance, reductive cleavage or intramolecular displacement might be possible under specific conditions, offering a valuable orthogonal deprotection strategy.
Further research is warranted to fully characterize the stability and reactivity of 2-chloroethoxytrimethylsilyl ethers. Systematic studies comparing its stability against a panel of common reagents and its selective removal in the presence of other protecting groups would be invaluable to the synthetic community.
References
-
Gelest. (n.d.). Organosilane Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
PubMed Central (PMC). (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
-
Sonari College. (2022, December 16). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. Retrieved from [Link]
-
ResearchGate. (2017, January 16). (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]
-
NOPR. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroethyl vinyl ether. Retrieved from [Link]
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2-Chloroethoxytrimethylsilane for alcohol protection in organic synthesis
An Application Guide to 2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers for Robust Alcohol Protection in Organic Synthesis
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the hydroxyl group presents a recurring challenge. Its dual nature as a nucleophile and a mild acid makes it incompatible with a vast array of common reagents, including organometallics, hydrides, and strong bases.[1][2] To prevent undesired side reactions, chemists employ a strategy of temporary masking, or "protection," of the alcohol functionality.[1][3] This involves converting the hydroxyl group into a less reactive derivative that can withstand a specific set of reaction conditions, only to be cleanly removed later to restore the original alcohol.[1]
Among the most versatile and widely adopted classes of protecting groups for alcohols are silyl ethers, formed by reacting an alcohol with a silyl halide.[4][5][6] The stability and reactivity of these ethers can be finely tuned by altering the substituents on the silicon atom.[7] While simple silyl ethers like trimethylsilyl (TMS) ethers are highly labile, and more sterically hindered groups like tert-butyldimethylsilyl (TBDMS) offer greater stability, the 2-(trimethylsilyl)ethoxymethyl (SEM) group occupies a unique and valuable position.[4][8] Formed from its reactive precursor, [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl), the SEM ether provides exceptional stability under a broad range of conditions while offering distinct deprotection pathways, making it an invaluable tool for complex molecule synthesis.[9][10]
This guide provides a detailed exploration of the SEM group, from its underlying reaction mechanisms to field-tested experimental protocols and comparative stability data, designed for researchers and drug development professionals seeking a robust and orthogonal alcohol protection strategy.
Core Concepts of SEM Protection
The utility of the SEM group stems from its unique structure, which combines the features of an acetal with a silicon-based trigger for cleavage. This design imparts high stability and allows for selective removal under conditions that often leave other protecting groups intact.
Mechanism of Protection: A Facile and Efficient Transformation
The protection of an alcohol as its SEM ether is a straightforward substitution reaction. It proceeds via an SN2-like mechanism where the alcohol, activated by a base, acts as a nucleophile.[1][3][11] The reaction is typically performed with [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl) in the presence of a non-nucleophilic, hindered base.
Causality Behind Experimental Choices:
-
Reagent: SEM-Cl is highly reactive due to the α-chloroether moiety, which readily undergoes nucleophilic substitution.[12]
-
Base: A hindered amine base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is crucial. It is sufficiently basic to deprotonate the alcohol, driving the reaction forward, but its steric bulk prevents it from competing with the alcohol as a nucleophile and reacting with the electrophilic SEM-Cl.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the SEM-Cl reagent and the resulting product.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility and success.
Protocol 1: Protection of a Primary Alcohol with SEM-Cl
This procedure details a general method for the protection of a primary alcohol. For secondary or more hindered alcohols, longer reaction times or slightly elevated temperatures may be required.
Materials:
-
Primary Alcohol (1.0 eq)
-
[2-(Chloromethoxy)ethyl]trimethylsilane (SEM-Cl) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas. Allow the flask to cool to room temperature.
-
Reagent Addition: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity and minimize potential side reactions with the highly reactive SEM-Cl.
-
SEM-Cl Addition: Add SEM-Cl (1.2-1.5 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The product, being more nonpolar, will have a higher Rf value.
-
Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), water (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude SEM-protected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure SEM ether.
Protocol 2: Deprotection of an SEM Ether using TBAF
This protocol describes the standard method for cleaving an SEM ether using a fluoride source, which is the most common and distinguishing feature of this protecting group.
Materials:
-
SEM-protected Alcohol (1.0 eq)
-
Tetrabutylammonium Fluoride (TBAF) (1.0 M solution in THF, 1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask, add the SEM-protected alcohol.
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Add the TBAF solution (1.5-2.0 eq) to the flask at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. The cleavage of SEM ethers can sometimes be sluggish, and gentle heating (e.g., to 40-60 °C) may be necessary in some cases.[12]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The product alcohol will have a lower Rf value.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure alcohol.
Data-Driven Insights: Stability and Orthogonality
The strategic advantage of any protecting group lies in its predictable stability profile. The SEM group is prized for its robustness compared to simpler silyl ethers and its unique cleavage conditions, which enable orthogonal deprotection schemes.
Table 1: General Reaction Conditions for SEM Protection of Alcohols
| Substrate Type | SEM-Cl (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary Alcohol | 1.2 | DIPEA (2.0) | DCM | 0 to RT | 2-6 | >90% |
| Secondary Alcohol | 1.5 | DIPEA (2.5) | DCM | 0 to RT | 6-18 | 80-95% |
| Tertiary Alcohol | 2.0 | DIPEA (3.0) | DCM / DMF | RT to 40 | 24-48 | 50-80% |
| Phenol | 1.3 | DIPEA (2.0) | DCM | 0 to RT | 4-12 | 85-95% |
Note: Reaction times and yields are approximate and can vary based on the specific substrate's steric and electronic properties.
Table 2: Comparative Stability of Common Silyl Ethers
This table provides a qualitative comparison of the stability of SEM ethers against other common silyl ethers under various conditions. This is crucial for planning orthogonal strategies in complex syntheses.
| Condition | TMS | TES | TBDMS/TBS | TIPS | SEM |
| Aqueous Acid (e.g., AcOH/H₂O) | Very Labile | Labile | Moderately Stable | Stable | Very Stable |
| Aqueous Base (e.g., K₂CO₃/MeOH) | Labile | Stable | Very Stable | Very Stable | Very Stable |
| Fluoride (e.g., TBAF/THF) | Very Labile | Labile | Moderately Labile | Stable | Labile |
| Strong Bases (e.g., n-BuLi, LDA) | Stable | Stable | Stable | Stable | Stable |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | Stable | Stable | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable | Stable | Stable | Stable | Stable |
Key Insight: The SEM group's high stability to acidic conditions, where TMS and TES are cleaved, and its lability to fluoride, where TIPS is stable, highlights its powerful orthogonal properties.[2][4][8][13][14]
Workflow and Strategic Considerations
The successful implementation of a protecting group strategy hinges on a clear and logical workflow.
Alternative Deprotection Methods
While fluoride-mediated cleavage is standard, issues can sometimes arise, such as low yields with complex substrates.[12] In such cases, alternative methods have been developed:
-
Lewis Acids: Reagents like magnesium bromide (MgBr₂), lithium tetrafluoroborate (LiBF₄), or boron trifluoride etherate (BF₃·OEt₂) can effectively cleave SEM ethers, often with different chemoselectivity than fluoride.[10]
-
Strongly Acidic Conditions: While generally stable to mild acid, forcing conditions with strong protic acids can eventually cleave the SEM group, although this is less common due to the lack of selectivity.[15]
Conclusion
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a powerful and reliable tool in the arsenal of the synthetic chemist. Its ease of installation, pronounced stability across a wide pH range and towards many classes of reagents, and its clean, selective removal under fluoride or Lewis acidic conditions grant it a high degree of orthogonality. By understanding the mechanisms behind its application and removal, and by utilizing the robust protocols detailed herein, researchers can confidently employ the SEM group to navigate the challenges of synthesizing complex molecules, thereby accelerating progress in both academic research and industrial drug development.
References
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. Available at: [Link]
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. (2022). Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. Available at: [Link]
-
OpenStax. 17.8 Protection of Alcohols. (2023). Available at: [Link]
- Google Patents. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
Silylation Reagent Supplier. 2-(Chloromethoxy)ethyl]trimethylsilane: A Versatile Reagent for Protection and Synthesis. Available at: [Link]
-
Gundersen, L.-L., Benneche, T., & Undheim, K. (1989). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. Acta Chemica Scandinavica, 43, 706–709. Available at: [Link]
-
Gelest. Deprotection of Silyl Ethers. Technical Library. Available at: [Link]
-
OpenOChem Learn. Protection of Alcohols. Available at: [Link]
- Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
Wikipedia. 2-(Trimethylsilyl)ethoxymethyl chloride. Available at: [Link]
-
Wikipedia. Ether cleavage. Available at: [Link]
-
Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037. Available at: [Link]
-
Indian Journal of Chemistry. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
-
Yang, S. H., & Wang, Y. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(4), 321-324. Available at: [Link]
-
YouTube. Cleavage of Ethers. (2014). Available at: [Link]
-
ResearchGate. Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. (2025). Available at: [Link]
-
ResearchGate. Cleavage of C-O and C-H bonds in ethers by a genuine Si=O bond. (2021). Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available at: [Link]
-
Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96–105. Available at: [Link]
-
PubChem. 2-Chloroethyl vinyl ether. National Center for Biotechnology Information. Available at: [Link]
-
Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. Available at: [Link]
Sources
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- 15. Ether cleavage - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Silylation using 2-Chloroethoxytrimethylsilane
Introduction: A Strategic Approach to Hydroxyl Protection
In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount for achieving target molecules with high fidelity and yield.[1][2][3] Silyl ethers are a cornerstone of hydroxyl protection strategies due to their ease of formation, tunable stability, and versatile cleavage conditions.[4][5] While common reagents like chlorotrimethylsilane (TMSCl) and tert-butyldimethylsilyl chloride (TBSCl) are widely employed, more specialized silylating agents offer unique advantages for complex synthetic challenges.
This application note introduces 2-Chloroethoxytrimethylsilane (CETMS) as a versatile reagent for the protection of hydroxyl groups. The resultant 2-chloroethoxytrimethylsilyl (CETMS) ether combines the fundamental stability of a silyl ether with a latent functionality—the 2-chloroethyl group—that enables a unique and mild deprotection pathway via reductive cleavage. This orthogonal deprotection strategy adds a valuable tool to the synthetic chemist's arsenal, allowing for selective unmasking of a hydroxyl group in the presence of other silyl ethers or acid/base-sensitive functionalities.
Mechanism of Silylation: An SN2-like Pathway
The formation of a CETMS ether from an alcohol and this compound proceeds via a well-established SN2-like mechanism at the silicon center.[1][6] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or a nucleophilic catalyst like imidazole. The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[6]
The key steps are:
-
Deprotonation of the Alcohol: The base abstracts the acidic proton from the hydroxyl group, forming an alkoxide anion.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound. The presence of three methyl groups on the silicon atom provides minimal steric hindrance, allowing for an efficient nucleophilic substitution.[6]
-
Displacement of Chloride: The chloride ion is displaced as the leaving group, forming the stable CETMS ether and the hydrochloride salt of the base.
Caption: General mechanism for the silylation of an alcohol.
Experimental Protocols
Part 1: Protection of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using this compound.
Materials:
-
Primary Alcohol (e.g., Benzyl alcohol)
-
This compound (CETMS-Cl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | Purpose |
| Primary Alcohol | 1.0 | Substrate |
| This compound | 1.2 | Silylating Agent |
| Triethylamine | 1.5 | Base |
| Anhydrous DCM | - | Solvent |
Table 1: Stoichiometry for a typical silylation of a primary alcohol.
Part 2: Deprotection of a CETMS Ether
A key advantage of the CETMS protecting group is its susceptibility to reductive cleavage, offering an orthogonal deprotection strategy to standard acid- or fluoride-based methods for other silyl ethers.
This protocol is based on the established principle of reductive cleavage of 2-haloethyl protecting groups.
Materials:
-
CETMS-protected alcohol
-
Zinc dust (activated)
-
Acetic Acid (AcOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Dissolve the CETMS-protected alcohol (1.0 eq) in a mixture of methanol and acetic acid (e.g., 10:1 v/v).
-
Add activated zinc dust (5-10 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Stir the suspension at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield the deprotected alcohol.
-
Purify by flash column chromatography if necessary.
Caption: Workflow for the reductive deprotection of a CETMS ether.
CETMS ethers can also be cleaved under standard acidic conditions, similar to other trimethylsilyl-based ethers.[6]
Procedure:
-
Dissolve the CETMS-protected alcohol in a mixture of THF and water.
-
Add a catalytic amount of a protic acid (e.g., acetic acid, dilute HCl, or p-toluenesulfonic acid).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the deprotected alcohol.
The strong affinity of fluoride ions for silicon provides another common method for cleaving silyl ethers.[1]
Procedure:
-
Dissolve the CETMS-protected alcohol in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
| Deprotection Method | Reagents | Key Features | Orthogonality |
| Reductive Cleavage | Zn / AcOH | Mild, neutral conditions. | Orthogonal to acid/base-labile groups and other silyl ethers. |
| Acidic Hydrolysis | H⁺ / H₂O | Standard method for silyl ethers. | Cleaves other acid-labile groups (e.g., TBS, THP). |
| Fluoride-Mediated | TBAF | Very effective for Si-O bond cleavage. | Cleaves most other silyl ethers. |
Table 2: Comparison of Deprotection Methods for CETMS Ethers.
Trustworthiness and Validation
The protocols described herein are based on well-established principles of organic chemistry. The silylation reaction follows a predictable SN2-like mechanism common to all chlorotrialkylsilanes.[6] The proposed reductive deprotection with zinc is a logical extension of the widely documented cleavage of 2-haloethyl esters and ethers, a method valued for its mild and chemoselective nature. Researchers can validate the success of both the protection and deprotection steps through standard analytical techniques:
-
TLC: To monitor the consumption of starting material and the appearance of the product.
-
¹H NMR Spectroscopy: Disappearance of the alcohol proton signal upon protection, and its reappearance after deprotection. The characteristic signals of the 2-chloroethoxy group should also be observable in the protected intermediate.
-
Mass Spectrometry: To confirm the molecular weight of the protected intermediate and the final deprotected product.
By employing these validation methods, researchers can ensure the successful application of this compound in their synthetic endeavors.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Just-Baringo, X., et al. (2012). Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis. Chimia, 66(6), 433-434. [Link]
-
Wikipedia. (2023). 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Veltri, L., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318. [Link]
-
Chem-Station. (2019). Teoc Protecting Group. [Link]
-
Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. [Link]
-
Sarmah, P., & Deka, D. C. (2012). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. ResearchGate. [Link]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
-
Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [Link]
-
Bode Research Group. (2019). Protecting Groups. ETH Zürich. [Link]
-
OpenStax. (2023). 17.8 Protection of Alcohols. [Link]
-
Kocienski, P. J. (n.d.). 4. Hydroxyl Protecting Groups. [Link]
-
Organic Syntheses. (n.d.). Photooxidative Debenzylation Protocol. [Link]
Sources
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experimental procedure for hydroxyl group protection with 2-Chloroethoxytrimethylsilane
Application Note & Protocol: Hydroxyl Group Protection Utilizing Silyl Ether Chemistry
A detailed guide on the application of 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) for the robust protection of alcohols in complex organic synthesis.
Introduction: Navigating Hydroxyl Group Reactivity in Synthesis
The hydroxyl group is a cornerstone of functionality in organic molecules, yet its inherent reactivity as both a nucleophile and a mild acid often presents a significant challenge in multi-step organic synthesis.[1][2][3] Unprotected alcohols can interfere with a wide array of common transformations, including those involving organometallics, strong bases, and various oxidizing and reducing agents.[4] To circumvent these undesired side reactions, a common strategy is the temporary installation of a protecting group, a chemical moiety that masks the hydroxyl's reactivity and can be selectively removed under mild conditions at a later synthetic stage.[3][5]
Among the diverse arsenal of protecting groups for alcohols, silyl ethers have emerged as a particularly versatile and widely adopted class due to their ease of formation, tunable stability, and mild cleavage conditions.[1][2][5][6] While the initially specified reagent, 2-Chloroethoxytrimethylsilane, is commercially available, there is a notable scarcity of literature precedent for its specific application as a hydroxyl protecting group. In contrast, the structurally related and extensively documented reagent, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) , offers a robust and reliable alternative for the protection of alcohols.[7][8][9][10] This application note will provide a comprehensive overview and detailed experimental protocols for the use of SEM-Cl in the protection of hydroxyl groups.
The SEM group is favored for its stability under a range of conditions that would typically cleave other silyl ethers like trimethylsilyl (TMS) or even tert-butyldimethylsilyl (TBDMS) ethers.[7][11] It is particularly stable under the basic conditions used for the hydrolysis of esters and the acidic conditions that remove acetal-based protecting groups like tetrahydropyranyl (THP) ethers.[7] The deprotection of the SEM ether is typically achieved under specific conditions, often involving fluoride ion sources or Lewis acids, providing an orthogonal deprotection strategy in complex synthetic routes.[10][12]
Reaction Mechanism: The Formation and Cleavage of SEM Ethers
The protection of an alcohol with SEM-Cl proceeds via a nucleophilic substitution reaction. The alcohol, often deprotonated in situ with a non-nucleophilic base, attacks the electrophilic chloromethyl group of SEM-Cl to form the corresponding SEM ether.
The deprotection of SEM ethers is often accomplished using fluoride ions, which have a high affinity for silicon.[1][5] The reaction is believed to proceed through a fluoride-induced fragmentation mechanism.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | ≥95.0% | Sigma-Aldrich | Store under inert gas at -20°C. |
| Substrate (Alcohol) | Synthesis Grade | Various | Ensure substrate is dry and free of impurities. |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use from a solvent purification system or freshly distilled. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Sigma-Aldrich | A common reagent for deprotection. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Use from a solvent purification system or freshly distilled. |
| Saturated aq. NH4Cl | Reagent Grade | Various | For reaction quenching. |
| Saturated aq. NaHCO3 | Reagent Grade | Various | For neutralization. |
| Brine | Reagent Grade | Various | For washing. |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | Various | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with SEM-Cl
This protocol describes a general procedure for the protection of a primary alcohol using SEM-Cl and a non-nucleophilic base.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equiv).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA) (1.5-2.0 equiv) dropwise.
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2-1.5 equiv) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure SEM-protected alcohol.
Protocol 2: Deprotection of a SEM Ether using TBAF
This protocol outlines the cleavage of a SEM ether using a fluoride source.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the SEM-protected alcohol (1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the substrate in anhydrous tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0-3.0 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.
Caption: Protection of an alcohol with SEM-Cl.
Caption: Deprotection of a SEM-ether.
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection reaction stalls, consider adding more base and SEM-Cl. Ensure all reagents and solvents are strictly anhydrous, as water will consume the SEM-Cl.
-
Difficult Deprotection: For sterically hindered SEM ethers, prolonged reaction times or elevated temperatures may be necessary for deprotection. Alternatively, stronger fluoride sources or Lewis acidic conditions can be explored.[10][12]
-
Side Reactions: The basic conditions of the protection step can be incompatible with base-sensitive functional groups in the substrate. In such cases, alternative protection strategies may be required.
-
Purification: The byproducts of both the protection and deprotection reactions are typically water-soluble and can be efficiently removed during the aqueous work-up. However, careful chromatographic purification is often necessary to obtain the product in high purity.
Conclusion
The protection of hydroxyl groups is a critical aspect of modern organic synthesis. While a vast number of protecting groups are available, the 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a unique combination of stability and selective cleavage, making it an invaluable tool for the synthesis of complex molecules. The protocols detailed in this application note provide a reliable foundation for the successful implementation of SEM protection and deprotection in a research and development setting.
References
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
StudySmarter. (2022, May 4). Silyl Ether Protecting Groups Explained. [Link]
-
Wikipedia. (2023, December 28). Silyl ether. [Link]
-
Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. [Link]
-
Wikipedia. (2023, April 20). 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]
-
ResearchGate. (n.d.). 2-(Trimethylsilyl)ethoxymethyl Chloride. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Indian Journal of Chemistry. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [Link]
- Google Patents. (2013). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
- Google Patents. (2012). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
Indian Journal of Technology. (1993). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. [Link]
-
ResearchGate. (2020). Chemoselective Protection of Hydroxyl Groups and Deprotection of Silyl Ethers. [Link]
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- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
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- 4. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 8. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]
- 9. 2-(Trimethylsilyl)ethoxymethyl chloride = 95.0 GC 76513-69-4 [sigmaaldrich.com]
- 10. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
The Enigmatic Role of 2-Chloroethoxytrimethylsilane in Natural Product Synthesis: An Application and Protocol Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on an Unconventional Reagent
In the vast and intricate world of natural product synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. While a plethora of silyl ethers are well-established as reliable sentinels for hydroxyl functionalities, the application of 2-Chloroethoxytrimethylsilane remains largely undocumented in the mainstream of synthetic literature. This guide, therefore, ventures into a realm of informed postulation, building upon the foundational principles of silyl ether chemistry to provide a comprehensive theoretical framework for the potential application of this unique reagent. While specific examples in the annals of total synthesis are scarce, the principles outlined herein offer a robust starting point for any synthetic chemist intrigued by the potential of the 2-chloroethoxytrimethylsilyl (CETMS) group.
I. The 2-Chloroethoxytrimethylsilyl (CETMS) Group: A Profile
The reagent, this compound, possesses the chemical formula ClCH₂CH₂OSi(CH₃)₃. Structurally, it is a trialkylsilyl ether bearing a 2-chloroethyl group. This seemingly minor structural modification from the ubiquitous trimethylsilyl (TMS) group introduces a potential for unique reactivity and cleavage conditions, setting it apart from its more conventional counterparts.
The introduction of a 2-chloroethoxy moiety onto the silicon atom is expected to influence the electronic and steric properties of the resulting silyl ether. The electron-withdrawing nature of the chlorine atom could potentially modulate the stability of the Si-O bond, while the overall size of the group would be larger than a simple TMS group, offering intermediate steric hindrance between TMS and more bulky groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS).
II. The Silylation of Alcohols: A Mechanistic Overview
The protection of an alcohol with a chlorotrialkylsilane, such as this compound, is a cornerstone transformation in organic synthesis.[1][2] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, displacing the chloride leaving group.[3] This process is typically facilitated by a mild, non-nucleophilic base, such as imidazole or triethylamine, which serves to activate the alcohol by deprotonation and to scavenge the hydrochloric acid byproduct.[4][5]
The general mechanism can be visualized as follows:
Sources
- 1. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. Silyl Groups - Gelest [technical.gelest.com]
Application Notes: Selective Protection of Primary Alcohols with (2-Chloroethoxy)methyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Directive
In the multi-step synthesis of complex organic molecules, the temporary masking of reactive functional groups is a foundational strategy.[1] Alcohols, with their nucleophilic character and acidic proton, frequently require protection to prevent undesired reactions.[2] While numerous alcohol-protecting groups exist, the (2-Chloroethoxy)methyl (CEM) ether offers a unique strategic advantage due to its robust stability across a wide range of conditions and its specific, mild deprotection pathway. This offers an orthogonal approach in complex syntheses where other protecting groups might be compromised.[3]
This document serves as a comprehensive technical guide to the application of (2-chloroethoxy)methyl chloride (CEM-Cl) for the selective protection of primary alcohols. The user's initial query regarding "2-Chloroethoxytrimethylsilane" has been interpreted as referring to the CEM group, an acetal-type protecting group, rather than a novel silyl ether, as CEM-Cl is the established reagent for this transformation. We will detail the underlying principles of selectivity, reaction mechanisms, and provide field-tested protocols for both protection and deprotection.
Principle of Selectivity: A Steric Rationale
The selective protection of a primary alcohol in the presence of secondary or tertiary alcohols is a common synthetic challenge. The use of CEM-Cl, much like sterically demanding silyl chlorides (e.g., TBDMS-Cl), achieves this selectivity based on kinetic control governed by steric hindrance.[4]
-
Primary Alcohols (1°): The hydroxyl group is unencumbered, allowing for rapid approach and reaction with the electrophilic CEM-Cl reagent.
-
Secondary (2°) and Tertiary (3°) Alcohols: Increased steric bulk around the hydroxyl group significantly impedes the trajectory of the incoming CEM-Cl, drastically slowing the rate of reaction.
By carefully controlling reaction time and temperature, it is possible to achieve high yields of the protected primary alcohol before significant protection of the more hindered alcohols occurs.
Reaction Mechanism: Protection
The formation of a CEM ether is an SN2-type reaction where the alcohol acts as a nucleophile. The reaction is typically performed in an aprotic solvent in the presence of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, Hünig's base).
-
Base-Mediated Equilibrium: The base does not fully deprotonate the alcohol but engages in an equilibrium, increasing the alcohol's effective nucleophilicity at any given moment.
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic chloromethyl carbon of CEM-Cl.
-
Chloride Displacement & Proton Transfer: The chloride ion is displaced as a leaving group, and the base neutralizes the protonated ether intermediate (or the HCl byproduct), driving the reaction to completion.
Experimental Protocols
Protocol 1: Selective Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
Materials and Equipment:
-
Benzyl alcohol (1.0 eq)
-
(2-Chloroethoxy)methyl chloride (CEM-Cl, 1.2 eq)
-
N,N-diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous DCM (to make a ~0.5 M solution).
-
Base Addition: Add DIPEA (1.5 eq) to the solution via syringe. Stir the mixture for 5 minutes at room temperature.
-
CEM-Cl Addition: Slowly add CEM-Cl (1.2 eq) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure CEM-protected benzyl alcohol.[5]
Protocol 2: Deprotection of a CEM Ether
The CEM group is uniquely cleaved via a reductive mechanism that is orthogonal to acid- or base-labile groups. Activated zinc dust is a common and effective reagent for this transformation.
Mechanism of Deprotection: The deprotection is initiated by a two-electron reduction of the carbon-chlorine bond by zinc. This generates an unstable zinc alkoxide intermediate which rapidly fragments, releasing the free alcohol, ethylene, and formaldehyde.
Materials and Equipment:
-
CEM-protected alcohol (1.0 eq)
-
Activated Zinc dust (10 eq)
-
Acetic Acid (AcOH)
-
Methanol or Ethanol
-
Round-bottom flask with stir bar and reflux condenser
-
Celite™ for filtration
Procedure:
-
Reaction Setup: Dissolve the CEM-protected alcohol (1.0 eq) in a suitable solvent like methanol or a mixture of acetic acid and an alcohol.
-
Zinc Addition: Add activated zinc dust (approx. 10 equivalents) to the solution.[6]
-
Reaction: Stir the suspension vigorously. The reaction can be run at room temperature or gently heated (e.g., 50-60 °C) to increase the rate.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 2-12 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite™ to remove the zinc salts and excess zinc. Wash the pad thoroughly with the same solvent.
-
Wash the filtrate with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude alcohol can be purified by flash chromatography if necessary.
Experimental Workflow Diagram
Data and Characterization
The success of the protection and deprotection steps can be readily confirmed by routine spectroscopic analysis.
| Substrate Example | Protecting Reagent | Conditions | Typical Yield | Ref. |
| Primary Alcohol | CEM-Cl, DIPEA | DCM, RT, 2-6h | >90% | [7] |
| 1,2-Diol (Primary site) | CEM-Cl, DIPEA | CH₂Cl₂, 0 °C to RT | High selectivity | [8] |
| Ribonucleoside 2'-OH | CEM-Cl, DIPEA | CH₃CN, 0 °C to RT | >95% | [9] |
Spectroscopic Characterization:
-
Protection:
-
¹H NMR: Disappearance of the alcohol proton signal. Appearance of a characteristic singlet around δ 4.7-4.9 ppm (O-CH₂-O) and two triplets for the -O-CH₂-CH₂-Cl moiety around δ 3.7-3.9 ppm.
-
IR Spectroscopy: Disappearance of the broad O-H stretching band (typically ~3300-3500 cm⁻¹).
-
-
Deprotection:
-
¹H NMR: Reappearance of the alcohol proton signal. Disappearance of the signals corresponding to the CEM group.
-
IR Spectroscopy: Reappearance of the broad O-H stretch.
-
Conclusion
The (2-Chloroethoxy)methyl (CEM) group is a highly valuable tool for the selective protection of primary alcohols. Its formation under standard, mild basic conditions is efficient and selective. Critically, its unique reductive cleavage using reagents like zinc dust establishes it as an orthogonal protecting group, stable to the acidic and basic conditions often used to remove other common groups like silyl ethers or acetals. This robust profile makes the CEM group an excellent choice for complex, multi-step syntheses in pharmaceutical and materials science research.
References
-
Ohyama, T., & Abramov, M. (2004). A New RNA Synthetic Method with a 2'- O -(2-Cyanoethoxymethyl) Protecting Group. Organic Letters, 6(21), 3747–3750. [Link]
-
Bahule, B. B., & Nandurkar, Y. M. (2015). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry. [Link]
-
Shiba, Y., et al. (2003). Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Ohgi, T., et al. (2007). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2'-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 35(10), 3287–3296. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
-
Yamana, M., & Nakano, H. (1986). Modified Clemmensen Reduction. Organic Syntheses, 64, 116. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
-
PubChem. (n.d.). Benzyl 2-chloroethyl ether. National Center for Biotechnology Information. [Link]
-
J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols. J&K Scientific. [Link]
-
Thayumanavan, S., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. chem.uwindsor.ca. [Link]
-
Pasha, M. A., Reddy, M. B. M., & Manjula, K. (2010). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohols in a solvent-free system. European Journal of Chemistry, 1(4), 385-387. [Link]
-
Chegg Inc. (2018). Solved 5. Reaction of S-2-methyl-1-butanol with HCl gives... Chegg.com. [Link]
-
Reactory. (2023). Reaction of acetyl chloride, 2-methylbutan-1-ol. Reactory.org. [Link]
- Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Brainly. (2024). What is the major product of dehydration of 2-methyl-2-butanol?. Brainly.com. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. masterorganicchemistry.com. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohols in a solvent-free system | European Journal of Chemistry [eurjchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
reaction conditions for derivatizing amino acids with 2-Chloroethoxytrimethylsilane
Application Notes & Protocols
Topic: Reaction Conditions for Derivatizing Amino Acids with 2-Chloroethoxytrimethylsilane
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Silylating Agent for Enhanced Amino Acid Analysis
The derivatization of amino acids is a cornerstone of their analysis by gas chromatography (GC), a technique that demands volatile and thermally stable analytes.[1][2][3] Silylation, the replacement of active hydrogens on polar functional groups with a silyl group, is a widely adopted strategy to achieve this.[2][3] This process effectively masks the polar carboxyl, amino, hydroxyl, and thiol groups present in amino acids, thereby reducing their polarity and increasing their volatility for GC analysis.[1][2][3] While a variety of silylating agents are commercially available, this document introduces a protocol for the use of this compound, a functionalized silylating agent, for the derivatization of amino acids.
The introduction of a chloroethoxy moiety offers a potential site for further chemical modification or for altering the fragmentation patterns in mass spectrometry, potentially providing richer data for structural elucidation. These application notes provide a comprehensive guide to the theoretical and practical aspects of using this compound for the derivatization of amino acids, from the underlying reaction mechanism to detailed experimental protocols and troubleshooting.
Scientific Principles and Reaction Mechanism
The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction requires an anhydrous environment to prevent the hydrolysis of the silylating agent and the silylated products.[3] A base is typically employed to facilitate the deprotonation of the acidic functional groups of the amino acid, enhancing their nucleophilicity.
The proposed mechanism involves the following key steps:
-
Deprotonation: A suitable base, such as a tertiary amine (e.g., triethylamine) or pyridine, removes the acidic protons from the carboxyl and amino groups of the amino acid.
-
Nucleophilic Attack: The resulting carboxylate and amino anions act as nucleophiles, attacking the electrophilic silicon atom of this compound.
-
Displacement: The chlorine atom attached to the silicon is displaced as a chloride ion, forming a stable silyl ester and a silyl amine, respectively. The reaction with hydroxyl or thiol groups on amino acid side chains would proceed similarly.
Caption: Proposed reaction mechanism for the derivatization of an amino acid with this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the derivatization of a standard amino acid solution and a biological sample.
Protocol 1: Derivatization of a Standard Amino Acid Solution
This protocol is designed for the derivatization of a mixture of standard amino acids for method development and calibration.
Materials:
-
Standard amino acid mixture (e.g., 1 mg/mL of each amino acid in 0.1 M HCl)
-
This compound
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Acetonitrile (GC grade)
-
Nitrogen gas (high purity)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Pipette 100 µL of the standard amino acid solution into a Reacti-Vial™.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 60°C. It is crucial to ensure the sample is completely dry to prevent hydrolysis of the silylating agent.[3]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve the amino acids.
-
Derivatization: Add 100 µL of this compound to the vial. Cap the vial tightly.
-
Reaction: Heat the mixture at 70-80°C for 30-60 minutes in a heating block. The optimal time and temperature may vary for different amino acids and should be determined empirically.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Protocol 2: Derivatization of Amino Acids in a Biological Sample (e.g., Plasma)
This protocol outlines the derivatization of amino acids from a more complex matrix, such as plasma, which requires a protein precipitation step.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., stable isotope-labeled amino acids)
-
Methanol (HPLC grade)
-
All reagents and equipment listed in Protocol 1
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add a known amount of internal standard.
-
Protein Precipitation: Add 400 µL of cold methanol to precipitate the proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean Reacti-Vial™.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 60°C.
-
Derivatization: Follow steps 3-7 from Protocol 1.
Data Presentation: Critical Reaction Parameters
The efficiency of the derivatization reaction is dependent on several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for specific applications.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that dissolves amino acids and reagents. |
| Base | Anhydrous Pyridine or Triethylamine | Catalyzes the reaction by deprotonating the amino acid functional groups. |
| Temperature | 70-80°C | Provides sufficient energy to overcome the activation barrier of the reaction without degrading the analytes. |
| Reaction Time | 30-60 minutes | Should be optimized to ensure complete derivatization of all amino acids. |
| Reagent Ratio | Excess this compound | Drives the reaction to completion. A 2:1 to 10:1 molar excess over active hydrogens is a good starting point. |
Visualization of the Experimental Workflow
Caption: A generalized workflow for the derivatization of amino acids using this compound.
Troubleshooting and Scientific Insights
Issue: Low or no derivatization yield.
-
Cause: Presence of moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The sample must be completely dry before adding the derivatization reagents.[3]
Issue: Incomplete derivatization (multiple peaks for a single amino acid).
-
Cause: Insufficient reaction time or temperature, or inadequate amount of silylating agent.
-
Solution: Optimize the reaction conditions by systematically increasing the reaction time, temperature, or the amount of this compound.
Issue: Peak tailing in the chromatogram.
-
Cause: Active sites in the GC inlet or column.
-
Solution: Ensure the GC system is well-maintained. Use a deactivated inlet liner and a high-quality capillary column suitable for amino acid analysis.
Insight: The Role of the Chloroethoxy Group
The chloroethoxy group in the silylating agent may be susceptible to nucleophilic attack under certain conditions, potentially leading to side reactions. It is important to analyze the mass spectra of the derivatized amino acids carefully to identify any unexpected fragments that might indicate such reactions. The stability of the chloroethoxy group on the silyl ether under GC conditions should also be considered.
Conclusion
The derivatization of amino acids with this compound presents a promising avenue for researchers in metabolomics and proteomics. The protocols and insights provided in these application notes serve as a robust starting point for the development and optimization of analytical methods based on this novel silylating agent. As with any derivatization procedure, careful optimization of the reaction conditions is paramount to achieving reproducible and accurate results.
References
-
Mojarro, A., et al. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. Accessed January 12, 2026. [https://www.hou.usra.edu/meetings/lpsc2023/pdf/2 Mojarro, A., et al. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Accessed January 12, 2026. [Link]
-
Enliven Archive. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Accessed January 12, 2026. [Link]
-
Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Accessed January 12, 2026. [Link]
-
ResearchGate. Utilization of silyl protecting group in peptide synthesis. Accessed January 12, 2026. [Link]
- Jackson, G. P. Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. 2014;1(1):003.
-
Royal Society of Chemistry. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Accessed January 12, 2026. [Link]
-
ORBi. 20 words Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatog. Accessed January 12, 2026. [Link]
-
Wikipedia. Silylation. Accessed January 12, 2026. [Link]
-
ResearchGate. Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane. Accessed January 12, 2026. [Link]
-
ResearchGate. Synthesis of aminosilanes starting with chlorosilanes and amines. Accessed January 12, 2026. [Link]
-
ResearchGate. techniques for silylation. Accessed January 12, 2026. [Link]
-
Indian Academy of Sciences. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Accessed January 12, 2026. [Link]
- Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride. Accessed January 12, 2026.
- Google Patents. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride. Accessed January 12, 2026.
-
LookChem. [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane. Accessed January 12, 2026. [Link]
-
Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. Accessed January 12, 2026. [Link]aspx?prep=v88p0177)
Sources
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group in Peptide Synthesis: A Detailed Application Guide
Introduction: Navigating the Landscape of Amine Protection in Peptide Synthesis
The meticulous construction of peptides, amino acid by amino acid, is a cornerstone of modern drug discovery and biochemical research. Central to this endeavor is the strategic use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[1] Among the arsenal of amine protecting groups, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has emerged as a valuable tool, offering a unique set of properties that make it particularly well-suited for complex synthetic strategies.[2][3]
This comprehensive guide provides an in-depth exploration of the Teoc protecting group in peptide synthesis. We will delve into the mechanistic underpinnings of its application and removal, provide detailed, field-proven protocols for its use, and offer insights into its strategic deployment in multifaceted synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of the Teoc group in their peptide synthesis workflows.
Mechanism of Action: The Fluoride-Triggered Cascade
The efficacy of the Teoc group lies in its unique, fluoride-mediated deprotection mechanism, which proceeds via a β-elimination pathway.[3] This distinct cleavage condition grants the Teoc group orthogonality with many other classes of protecting groups commonly employed in peptide synthesis.[2][4]
Protection of Amines
The introduction of the Teoc group onto the N-terminus of an amino acid is typically achieved by reacting the amino acid with an activated Teoc reagent, such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), or 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT).[2] The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, under Schotten-Baumann conditions.[3]
Caption: General scheme for the protection of an amino acid with Teoc-OSu.
Deprotection: A Fluoride-Initiated Elimination
The hallmark of the Teoc group is its selective removal by a source of fluoride ions, most commonly tetrabutylammonium fluoride (TBAF).[3][5] The fluoride ion attacks the silicon atom, initiating a cascade of events that culminates in the release of the free amine. This process involves a β-elimination reaction, which is highly specific and efficient.[3] The byproducts of this deprotection are ethylene, carbon dioxide, and trimethylsilyl fluoride, which are volatile and easily removed.[3]
Caption: Mechanism of Teoc deprotection initiated by fluoride ion.
Orthogonality and Strategic Considerations
A significant advantage of the Teoc group is its stability under a wide range of conditions, including those used for the removal of other common protecting groups.[2][4] This orthogonality is crucial for the synthesis of complex peptides where multiple protecting groups are employed.[1][6]
| Protecting Group | Deprotection Condition | Stability of Teoc Group | Orthogonal? |
| Boc | Strong Acid (e.g., TFA) | Generally stable, though some sources suggest potential acid sensitivity.[7][8] | Largely Yes |
| Fmoc | Base (e.g., Piperidine) | Stable[2] | Yes |
| Cbz (Z) | Hydrogenolysis (H₂/Pd) | Stable[3] | Yes |
| Alloc | Pd(0) catalysis | Stable[4] | Yes |
Note: While generally considered orthogonal to Boc, the acid sensitivity of the Teoc group should be evaluated for specific substrates and prolonged acid exposure.[7][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of amino acids with the Teoc group and its subsequent removal.
Protocol 1: Teoc Protection of an Amino Acid using Teoc-OBt
This protocol describes a general procedure for the N-terminal protection of an amino acid using 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt).
Materials:
-
Amino acid (1.0 eq)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) (2.6 eq)
-
Teoc-OBt (1.1 eq)
-
Saturated potassium hydrogen sulfate (KHSO₄) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend the amino acid (1.0 eq) in dichloromethane (DCM).
-
To the suspension, add triethylamine (2.6 eq).
-
Add Teoc-OBt (1.1 eq) to the reaction mixture.
-
Stir the reaction at 20-25°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, add saturated potassium hydrogen sulfate solution to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic phase and wash it with saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Teoc-protected amino acid.[2]
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of a Teoc-Protected Amino Acid using TBAF
This protocol outlines the removal of the Teoc protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
Teoc-protected amino acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.5 eq of a 1M solution in THF)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the Teoc-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (1.5 eq of a 1M solution in THF) to the solution in batches.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The crude product can be purified by column chromatography on silica gel to isolate the deprotected amino acid.[2]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Application of Teoc Protecting Group [en.highfine.com]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. youtube.com [youtube.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloroethoxytrimethylsilane
Welcome to the technical support center for 2-Chloroethoxytrimethylsilane (CEOTMS). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing CEOTMS for the protection of hydroxyl groups. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.
Introduction to this compound as a Protecting Group
This compound is a silylating agent used for the protection of alcohols. The resulting 2-chloroethoxytrimethylsilyl ether offers a unique profile of stability and reactivity, making it a valuable tool in multistep organic synthesis. However, like any reagent, its successful application requires a nuanced understanding of its reactivity and optimal reaction conditions. This guide will walk you through common issues and their solutions, from reaction setup to product purification and deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over other silylating agents like TMSCl or TESCl?
A1: While structurally similar to other common silylating agents, this compound offers a different deprotection profile. The presence of the chloroethyl group can allow for alternative deprotection strategies beyond the standard acidic or fluoride-mediated cleavage, although these methods are also often effective. The stability of the resulting silyl ether is generally comparable to other trialkylsilyl ethers.
Q2: What is the general mechanism for the protection of an alcohol using this compound?
A2: The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of CEOTMS. This reaction is typically facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct. The reaction is an SN2-type process at the silicon center.
Q3: What are the most common bases used for this reaction, and how do I choose the right one?
A3: Common bases include tertiary amines such as triethylamine (TEA) and pyridine, as well as more nucleophilic catalysts like imidazole.
-
Triethylamine (TEA) is a cost-effective and commonly used non-nucleophilic base.
-
Pyridine is also effective but can sometimes lead to longer reaction times.
-
Imidazole is often the base of choice for more sterically hindered alcohols as it can act as a nucleophilic catalyst, forming a more reactive silyl-imidazolium intermediate.
Q4: How does the structure of the alcohol affect the silylation reaction rate?
A4: The rate of silylation is highly dependent on the steric hindrance around the hydroxyl group. The general order of reactivity is: primary alcohols > secondary alcohols > tertiary alcohols. Phenols are also readily silylated. For more hindered alcohols, more forcing conditions such as higher temperatures, longer reaction times, or the use of a more potent base like imidazole may be necessary.
Q5: What are the general storage and handling precautions for this compound?
A5: this compound is a moisture-sensitive and flammable liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the silylation of alcohols with this compound.
Issue 1: Low or No Conversion to the Silyl Ether
If you observe a significant amount of unreacted starting alcohol, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Silylating Agent | Verify Reagent Quality: this compound is highly sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Hydrolysis of the silyl chloride to the corresponding silanol and ultimately siloxane is a common deactivation pathway. |
| Insufficiently Anhydrous Conditions | Ensure Rigorous Moisture Exclusion: Trace amounts of water in the solvent, on the glassware, or in the starting material will consume the silylating agent. Flame-dry all glassware before use and use anhydrous solvents. |
| Sterically Hindered Alcohol | Modify Reaction Conditions: For bulky secondary or tertiary alcohols, consider switching to a more nucleophilic base like imidazole. Increasing the reaction temperature and extending the reaction time may also be necessary. |
| Inadequate Base Stoichiometry | Check Molar Equivalents: Ensure at least one equivalent of base is used to neutralize the HCl generated. An excess of the base (1.2-1.5 equivalents) is often recommended to drive the reaction to completion. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate can be indicative of side reactions.
| Potential Cause | Troubleshooting Steps & Rationale |
| Reaction of the Chloroethoxy Group | Control Reaction Temperature: While direct evidence for intramolecular cyclization or other reactions involving the chloroethoxy group is not widely reported, it is a potential pathway, especially at elevated temperatures. Running the reaction at the lowest effective temperature can minimize this risk. |
| Deprotection during Workup | Use Mild Quenching Agents: The silyl ether is susceptible to cleavage under acidic conditions. Use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of strong acids. |
| Reaction with Other Functional Groups | Protect Other Sensitive Groups: this compound can react with other acidic protons, such as those on carboxylic acids or amines. If your substrate contains these functional groups, they should be protected prior to the silylation of the alcohol. |
Issue 3: Difficulty in Product Purification
Challenges in isolating the desired silyl ether can often be overcome with adjustments to the workup and purification procedure.
| Potential Cause | Troubleshooting Steps & Rationale |
| Emulsion during Aqueous Workup | Add Brine: If an emulsion forms during the extraction, adding brine (a saturated aqueous solution of NaCl) can help to break it. |
| Co-elution with Byproducts | Optimize Chromatography Conditions: The silylated product may have a similar polarity to other components in the reaction mixture. Carefully optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Hydrolysis on Silica Gel | Use Neutralized Silica Gel: Silica gel can be slightly acidic, which can lead to the hydrolysis of the silyl ether during column chromatography. Consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol provides a reliable starting point for the protection of a primary alcohol using this compound.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for the Deprotection of a 2-Chloroethoxytrimethylsilyl Ether
The removal of the silyl ether can be achieved under standard fluoride-mediated or acidic conditions.
Method A: Fluoride-Mediated Deprotection
Materials:
-
2-Chloroethoxytrimethylsilyl Ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the silyl ether in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Method B: Acid-Catalyzed Deprotection
Materials:
-
2-Chloroethoxytrimethylsilyl Ether (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the silyl ether in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow for the protection of an alcohol.
Caption: Troubleshooting flowchart for low reaction yield.
References
common side reactions with 2-Chloroethoxytrimethylsilane
Welcome to the technical support center for 2-Chloroethoxytrimethylsilane (CETMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned cloudy and acidic upon addition of this compound. What is happening?
A1: This is a classic sign of hydrolysis, the most common side reaction with any chlorosilane. This compound is highly sensitive to moisture.[1][2] When it comes into contact with water, even trace amounts in your solvent or on your glassware, it rapidly hydrolyzes.
This reaction proceeds in two main stages:
-
Hydrolysis: The silicon-chlorine bond is cleaved by water to form 2-ethoxytrimethylsilanol and hydrochloric acid (HCl). It is the generation of HCl that causes the drop in pH.
-
Condensation: The newly formed silanol is often unstable and can condense with another molecule of silanol or unreacted this compound to form a disiloxane and water. This process can continue, leading to the formation of higher-order oligosiloxanes and polysiloxanes, which are often insoluble and cause the observed cloudiness.[2]
Troubleshooting Unwanted Hydrolysis
This workflow outlines the steps to diagnose and prevent hydrolysis of this compound.
Caption: Troubleshooting workflow for hydrolysis.
Q2: I am trying to protect a primary amine, but I am getting a complex mixture of products. Why is my reaction not clean?
A2: Amines are nucleophiles and readily react with the electrophilic silicon center of this compound. However, the initial product, a silylated amine, can still be nucleophilic, leading to further reactions. The primary issue is often over-alkylation or side reactions with the chloroethoxy group, especially under basic conditions.
Here are the potential side reactions:
-
Multiple Silylations: If your amine has more than one reactive N-H bond, you can get a mixture of mono- and di-silylated products.
-
Reaction at the Chloro- group: The primary chloride on the ethoxy group can also be a site for nucleophilic attack by the amine, leading to the formation of a quaternary ammonium salt, especially with prolonged reaction times or elevated temperatures. This is a classic SN2 reaction.
-
Base-Induced Elimination: If a strong, non-nucleophilic base is used to scavenge the HCl produced, it can potentially promote elimination of HCl from the chloroethoxy group, leading to the formation of a vinyl ether.
Protocol for Clean Amine Silylation
To avoid these side reactions, precise control of stoichiometry and reaction conditions is crucial.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of this compound. | Ensures complete consumption of the starting amine, minimizing over-silylation. |
| Base | Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine. | Scavenges the generated HCl without competing as a nucleophile.[3] |
| Temperature | Perform the reaction at low temperatures (0 °C to room temperature). | Minimizes the rate of unwanted side reactions, such as attack at the chloro- group. |
| Solvent | Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | Prevents hydrolysis and provides a suitable medium for the reaction. |
Q3: My protected substrate seems to be decomposing during workup or purification. What conditions should I avoid?
A3: The stability of the resulting silyl ether is highly dependent on the pH of the medium.
-
Acidic Conditions: The silyl ether is labile under acidic conditions. The presence of even mild acids can catalyze the hydrolysis of the silyl ether, cleaving the protecting group.[4] Therefore, acidic aqueous workups should be avoided.
-
Basic Conditions: While generally more stable to base than to acid, prolonged exposure to strong bases can also lead to cleavage of the silyl ether.[4]
-
Fluoride Ions: Silyl groups have a high affinity for fluoride ions. Reagents such as tetrabutylammonium fluoride (TBAF) will rapidly cleave the silyl ether. This is a common deprotection strategy, so accidental exposure to fluoride sources during workup will lead to premature deprotection.
Logical Flow for Stable Product Isolation
This diagram illustrates the decision-making process for isolating your silylated product while maintaining its integrity.
Caption: Workflow for stable product isolation.
References
-
Gelest, Inc. (2015). Safety Data Sheet: 2-chloroethyltriethoxysilane, 95%. [Link]
-
ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
-
INCHEM. (2002). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational Standards. Retrieved from [Link]
-
ResearchGate. (1988). Mannich reactions of nucleophilic aromatic compounds involving aminals and α-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane. Journal of the Chemical Society, Chemical Communications. [Link]
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Silylation Reactions with 2-Chloroethoxytrimethylsilane
Welcome to the technical support center for silylation reactions using 2-Chloroethoxytrimethylsilane (CETMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and efficiency of your silylation reactions.
Understanding the Silylation Reaction with this compound
Silylation is a chemical process that introduces a silyl group, in this case, the 2-chloroethoxy(trimethyl)silyl group, onto a molecule, typically to protect a reactive functional group like a hydroxyl group.[1] This protection strategy is vital in multi-step organic synthesis, preventing unwanted side reactions.[2] The reaction with this compound proceeds via a nucleophilic substitution mechanism, where the oxygen of an alcohol attacks the electrophilic silicon atom, displacing the chloride ion.[2] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over other silylating agents like TMSCl?
While structurally similar to Trimethylchlorosilane (TMSCl), this compound offers a silyl ether with potentially different stability and deprotection characteristics due to the presence of the 2-chloroethoxy group. While specific data on CETMS is less common, the chloroethyl group could offer alternative deprotection pathways, for instance, through intramolecular cyclization or reaction with specific reagents targeting the chlorine atom. However, it's crucial to consider that this group may also introduce susceptibility to side reactions not observed with simpler silylating agents.
Q2: What is the general protocol for silylating a primary alcohol with this compound?
A general procedure involves dissolving the alcohol in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.[2] A base, typically a tertiary amine like triethylamine or imidazole, is added, followed by the dropwise addition of this compound.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
Q3: How can I monitor the progress of my silylation reaction?
The most common methods for monitoring a silylation reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: The silylated product will be less polar than the starting alcohol, resulting in a higher Rf value. A simple co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the appearance of a new, higher spot.
-
GC-MS: Silylation increases the volatility of the compound, making it suitable for GC analysis.[4] You can observe the disappearance of the starting material peak and the appearance of a new peak corresponding to the silylated product, which can be confirmed by its mass spectrum.
Q4: How do I remove the 2-chloroethoxy(trimethyl)silyl protecting group?
Deprotection of silyl ethers is typically achieved under acidic conditions or with a fluoride source.[1][5] Common reagents for deprotection include:
-
Fluoride ions: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for cleaving silyl ethers.[6]
-
Acidic conditions: Mild acids such as acetic acid or stronger acids like HCl in a protic solvent can be used, though care must be taken if the substrate has other acid-sensitive functional groups.[7]
The presence of the chloroethyl group might allow for novel deprotection strategies, but these would need to be empirically determined.
Troubleshooting Guide
Low yields or incomplete reactions are common hurdles in silylation. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Silylating agents like this compound are highly sensitive to moisture and will readily hydrolyze, rendering them inactive.[8] | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Reagent | The this compound may have degraded due to improper storage or handling. | Use a fresh bottle of the reagent. Ensure it has been stored under anhydrous conditions. |
| Insufficient Base | The base is crucial for neutralizing the HCl byproduct. An insufficient amount will lead to an equilibrium that does not favor product formation.[2] | Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, imidazole). For less reactive alcohols, a slight excess (1.1-1.5 equivalents) is recommended.[3] |
| Steric Hindrance | Bulky groups near the hydroxyl function can impede the approach of the silylating agent. The general order of reactivity is primary > secondary > tertiary alcohols.[2] | For sterically hindered alcohols, consider using a more reactive silylating agent or more forcing conditions (e.g., higher temperature, longer reaction time). A stronger, more nucleophilic base like imidazole can also be beneficial.[3] |
Problem 2: Presence of Multiple Products or Side Reactions
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Amine Bases | While tertiary amines are generally used as bases, primary or secondary amine contaminants can react with the silylating agent.[9] Furthermore, the chloroethyl group could potentially react with nucleophilic amines, leading to undesired byproducts.[10] | Use a high-purity tertiary amine base. If side reactions with the chloroethyl group are suspected, consider a non-nucleophilic hindered base like 2,6-lutidine. |
| Intramolecular Reactions | The chloroethyl group introduces the possibility of intramolecular cyclization, especially under basic conditions or with heating, to form a cyclic silyl ether.[11] | Maintain a low reaction temperature. Carefully select a base that is strong enough to facilitate the silylation but not so strong as to promote intramolecular side reactions. |
| Over-silylation | In molecules with multiple hydroxyl groups, using an excess of the silylating agent can lead to the protection of more than one hydroxyl group. | Use a stoichiometric amount of this compound to selectively protect the most reactive hydroxyl group. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis during Workup | Silyl ethers can be sensitive to acidic conditions and may be cleaved during aqueous workup.[5] | Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate solution. Avoid strongly acidic conditions. |
| Co-elution with Byproducts | The desired silylated product may have a similar polarity to byproducts, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. If the product is volatile, distillation can be an effective purification method. |
| Removal of Amine Salts | The hydrochloride salt of the amine base can sometimes be difficult to remove completely. | Wash the organic layer thoroughly with water or a mild brine solution during the workup. |
Experimental Protocols
Standard Protocol for Silylation of a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M. Add triethylamine (1.5 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Visualization of the Silylation Workflow
Caption: Workflow for silylation with this compound.
References
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
-
Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Journal of Organic Chemistry, 74(5), 2179–2182. [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Silylation. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]
- Shorygin, P. P., & Andrianov, K. A. (1962). Reactions of (chloromethyl) ethoxysilanes with amines. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 11(11), 1884-1886.
-
Wikipedia contributors. (2023, October 29). Silyl ether. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]
-
Gelest, Inc. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]
- Chan, S., & Her, G. R. (2001). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Journal of the American Society for Mass Spectrometry, 12(10), 1144–1153.
- The Science Publication. (2014). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 11(8), 1348-1355.
- Ager, D. J., & East, M. B. (1988). Mannich reactions of nucleophilic aromatic compounds involving aminals and α-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane.
- Wang, Y., & Laskin, J. (2016). The GC/MS chromatograms of methyl triethoxysilane and its species in the presence of alcohol, water, and HCl. Journal of the American Society for Mass Spectrometry, 27(6), 987-996.
- Fiehn, O., & Weckwerth, W. (2023).
-
LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2017, February 13). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? Retrieved from [Link]
-
Clark, J. (2015). Amines as nucleophiles. Chemguide. Retrieved from [Link]
- Babayev, N. M., Khankishiyeva, R. F., & Mammadova, B. M. (2025). INTRAMOLECULAR CYCLIZATION OF 1-CHLORO-5-METHYL-5(ARYL)-2,3-EPOXYHEXANE. Processes of Petrochemistry and Oil Refining, 26(4).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. INTRAMOLECULAR CYCLIZATION OF 1-CHLORO-5-METHYL-5(ARYL)-2,3-EPOXYHEXANE | Processes of Petrochemistry and Oil Refining [ppor.az]
Technical Support Center: 2-Chloroethoxytrimethylsilane Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroethoxytrimethylsilane and what are its primary applications in organic synthesis?
This compound (ClCH₂CH₂OSi(CH₃)₃) is a bifunctional organosilicon reagent.[1][2] It incorporates both a reactive primary alkyl chloride and a trimethylsilyl (TMS) ether. Its primary application is as a protecting group for alcohols, allowing for the introduction of a 2-chloroethoxy group that can be manipulated or removed under specific conditions. It can also be used in syntheses where a 2-chloroethoxy moiety is to be installed onto a substrate.
Q2: What are the key considerations for storing and handling this compound?
This compound is a flammable liquid and is sensitive to moisture.[1] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Due to its reactivity with water, which leads to hydrolysis and the release of hydrochloric acid, all glassware and solvents used should be scrupulously dried before use.[3]
Q3: Under what conditions is the trimethylsilyl ether group of this compound stable and when is it cleaved?
The trimethylsilyl (TMS) ether is generally stable under anhydrous neutral and basic conditions.[4] However, it is readily cleaved under acidic conditions or in the presence of fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).[5][6] The presence of moisture can also lead to slow hydrolysis.[7][8][9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Silylated Product
Symptoms:
-
Starting material (alcohol) remains largely unreacted after the specified reaction time.
-
TLC or GC-MS analysis shows minimal formation of the desired 2-chloroethoxytrimethylsilyl ether.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Suggestions |
| Incomplete Activation of the Alcohol | The silylation of an alcohol with a silyl chloride typically requires a base to neutralize the HCl generated during the reaction.[5][10] If the base is too weak or used in insufficient quantity, the reaction will be slow or may not proceed to completion. | Base Selection: Use a suitable amine base such as triethylamine (Et₃N) or imidazole. Imidazole is often more effective as it can act as a catalyst.[5] Ensure at least one equivalent of the base is used. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine might be necessary.[5] |
| Presence of Moisture | This compound readily hydrolyzes in the presence of water to form trimethylsilanol and 2-chloroethanol.[3] This side reaction consumes the reagent and reduces the yield of the desired product. | Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source and handled under an inert atmosphere. |
| Steric Hindrance | Highly sterically hindered alcohols react more slowly with silyl chlorides.[5] | Reaction Conditions: For hindered alcohols, consider increasing the reaction temperature and/or reaction time. The use of a more reactive silylating agent, such as the corresponding silyl triflate (though not directly 2-Chloroethoxytrimethylsilyl triflate), is a common strategy for silylating hindered alcohols, indicating that enhancing reactivity is key.[5] |
| Poor Reagent Quality | The reagent may have degraded due to improper storage, leading to a lower concentration of the active silylating agent. | Reagent Verification: If possible, check the purity of the this compound by GC-MS or NMR before use. If degradation is suspected, use a fresh bottle of the reagent. |
Problem 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots are observed on TLC analysis.
-
Mass spectrometry or NMR analysis indicates the presence of species other than the starting material and the desired product.
Possible Causes & Solutions:
A. Unintended Cleavage of the Silyl Ether (Desilylation)
Possible Cause: The reaction or workup conditions are too acidic, leading to the cleavage of the newly formed silyl ether.[11]
Troubleshooting Suggestions:
-
pH Control: During aqueous workup, use a mild buffer or a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong acids to neutralize the reaction mixture.
-
Chromatography: If purification is done via silica gel chromatography, the silica can be slightly acidic. To mitigate this, the silica gel can be pre-treated with a solution of triethylamine in the eluent and then washed with the eluent alone before loading the sample.
B. Side Reactions Involving the Chloro Group
Possible Cause: The primary chloride can undergo nucleophilic substitution or elimination reactions, especially if the reaction conditions are harsh (e.g., high temperatures, strong bases/nucleophiles).
Troubleshooting Suggestions:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Base/Nucleophile Choice: If the substrate or other reagents in the reaction mixture are nucleophilic, they may compete with the intended alcohol. Using a non-nucleophilic base for the silylation is crucial. If a subsequent reaction is planned, ensure the conditions are compatible with the primary chloride. For instance, strong, bulky bases could promote E2 elimination to give a vinyl ether.
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product co-elutes with byproducts during column chromatography.
-
The isolated product is an oil that is difficult to solidify or crystallize.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Suggestions |
| Formation of Siloxanes | Excess silylating reagent can hydrolyze during workup to form silanols (e.g., trimethylsilanol), which can then condense to form siloxanes (e.g., hexamethyldisiloxane). These byproducts can be difficult to separate from the desired product due to similar polarities. | Stoichiometry Control: Use a minimal excess of this compound (e.g., 1.1-1.2 equivalents) to ensure complete reaction of the alcohol without having a large excess to remove. |
| Aqueous Workup Issues | Emulsion formation during aqueous extraction can lead to product loss and contamination. | Workup Procedure: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Alternatively, filtering the mixture through a pad of Celite can be effective. Ensure thorough extraction with a suitable organic solvent.[12] |
| Product Instability on Silica Gel | As mentioned, the acidic nature of silica gel can lead to the decomposition of acid-sensitive silyl ethers. | Alternative Purification: Consider using neutral or basic alumina for chromatography. Alternatively, distillation under reduced pressure may be a suitable purification method for thermally stable, volatile products. |
Experimental Protocols
Standard Protocol for the Protection of a Primary Alcohol:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).[5]
-
Addition of Base: Add imidazole (1.5 eq) or triethylamine (1.5 eq) to the solution and stir until it dissolves.
-
Silylation: Cool the mixture to 0 °C using an ice bath. Add this compound (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl or water.[13] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizing the Workflow
DOT Script for Troubleshooting Logic:
Caption: Troubleshooting workflow for this compound reactions.
References
-
Optimization of the reaction with silyl enol ethers. ResearchGate. Available at: [Link]
-
Optimization of desilylation of silyl ether 4a using NaH. ResearchGate. Available at: [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health (NIH). Available at: [Link]
-
Silyl ether. Wikipedia. Available at: [Link]
-
2-(Trimethylsilyl)ethoxymethyl chloride. Wikipedia. Available at: [Link]
- Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride. Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride. Google Patents.
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link]
-
On the Hydrolysis of Trialkylphenoxysilanes. SciSpace. Available at: [Link]
- Preparation method of chloromethyl trimethoxysilane. Google Patents.
-
Chloromethyl Trimethylsilane Purification Methods And Techniques. ZM Silane Limited. Available at: [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Trimethylsilyl chloride. Wikipedia. Available at: [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. Available at: [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]
-
Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. ResearchGate. Available at: [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (NIH). Available at: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Challenges in the Deprotection of 2-Chloroethoxytrimethylsilane (CETMS) Ethers
Welcome to the technical support center for the deprotection of 2-Chloroethoxytrimethylsilane (CETMS) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the cleavage of this specialized silyl ether protecting group.
Introduction to CETMS Ethers
The 2-chloroethoxytrimethylsilyl (CETMS) group is a unique protecting group for alcohols, offering distinct advantages in certain synthetic contexts. Its removal, however, can present challenges that are not typically encountered with more common silyl ethers like TMS or TBDMS. Understanding the mechanism and the factors that influence its cleavage is paramount to successful deprotection.
Deprotection of CETMS ethers is typically initiated by a fluoride source, which attacks the silicon atom. This is followed by an intramolecular cyclization, where the oxygen attacks the carbon bearing the chlorine, leading to the formation of a volatile byproduct and the desired alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the standard reagents and conditions for CETMS ether deprotection?
A1: The most common reagent for CETMS deprotection is tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF).[1][2] The reaction is typically performed at room temperature. However, depending on the substrate, gentle heating may be required to drive the reaction to completion. Other fluoride sources, such as hydrogen fluoride-pyridine (HF-Pyridine), can also be used, but these are often more hazardous.[3]
Q2: Why is my CETMS deprotection reaction sluggish or incomplete?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the fluoride source is used. For challenging substrates, an excess of the reagent may be necessary.[3]
-
Low Temperature: While many deprotections proceed at room temperature, some substrates may require gentle heating (e.g., 40-50 °C) to overcome a higher activation energy barrier.
-
Steric Hindrance: Significant steric bulk around the CETMS ether can hinder the approach of the fluoride ion to the silicon atom, slowing down the reaction rate.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF or DMF are generally preferred as they effectively solvate the TBAF salt.[1]
Q3: I am observing side products in my reaction. What could they be and how can I avoid them?
A3: A common side reaction is the formation of a simple trimethylsilyl (TMS) ether if water is present in the reaction mixture. The fluoride can react with the CETMS ether to form an intermediate that is then trapped by water. To avoid this, ensure that your solvent and reagents are anhydrous. Another potential issue, particularly with TBAF, is its basicity, which can cause decomposition of base-sensitive functional groups in your molecule.[2] Buffering the reaction with a mild acid like acetic acid can sometimes mitigate these side reactions.[2]
Q4: Can I selectively deprotect a CETMS ether in the presence of other silyl ethers?
A4: The reactivity of silyl ethers to fluoride-mediated cleavage generally follows the order: TMS > TES > TBDMS > TIPS > TBDPS. The CETMS group's reactivity is comparable to that of a TMS or TES ether. Therefore, selective deprotection of a CETMS ether in the presence of more robust silyl ethers like TBDMS or TBDPS is often feasible under carefully controlled conditions (e.g., lower temperature, stoichiometric reagent).[4] However, selective deprotection in the presence of other labile silyl ethers can be challenging and may require optimization of reaction conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the deprotection of CETMS ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deprotection | 1. Inactive Reagent: TBAF solutions can degrade over time, especially if not stored properly. 2. Insufficient Reagent: Stoichiometry may be inadequate for the substrate. 3. Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature. | 1. Use a fresh bottle of TBAF or titrate the existing solution to determine its molarity. 2. Increase the equivalents of TBAF incrementally (e.g., from 1.1 eq to 1.5 or 2.0 eq). 3. Gradually increase the reaction temperature (e.g., to 40 °C) while monitoring by TLC. |
| Formation of TMS Ether Byproduct | Presence of Water: Trace amounts of water in the reaction mixture can lead to the formation of a TMS ether. | 1. Use anhydrous solvents. If using THF, consider distilling from a suitable drying agent. 2. Dry the substrate thoroughly under high vacuum before the reaction. 3. Use anhydrous grade TBAF if available. |
| Decomposition of Starting Material or Product | 1. Basicity of TBAF: The fluoride ion is basic and can promote side reactions with base-sensitive functional groups.[2] 2. Prolonged Reaction Time/High Temperature: Extended exposure to reaction conditions can lead to degradation. | 1. Buffer the reaction with a mild acid, such as acetic acid.[2] 2. Consider using a less basic fluoride source, although this may require harsher conditions. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in Removing Tetrabutylammonium Salts During Workup | High Polarity of Byproducts: Tetrabutylammonium salts can be difficult to remove from polar products through simple aqueous extraction. | 1. For non-polar products, a standard aqueous workup should suffice.[5] 2. For more polar products, consider using an ion-exchange resin to sequester the tetrabutylammonium cation.[5] 3. Precipitation of the product from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Standard Deprotection of a CETMS Ether using TBAF
-
Dissolve the CETMS-protected alcohol (1.0 equiv) in anhydrous THF (0.1 M).
-
To this solution, add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Deprotection Workflow
A logical approach to troubleshooting is essential for efficiently resolving experimental challenges.
Caption: Troubleshooting workflow for CETMS deprotection.
Mechanistic Insight
Understanding the mechanism provides a foundation for rational troubleshooting. The fluoride-initiated cascade is a key feature of CETMS deprotection.
Caption: Mechanism of CETMS ether deprotection.
References
- Vertex AI Search. Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry.
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- PMC. Fluoride ion promoted deprotection and transesterification in nucleotide triesters.
- ChemSpider. Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
- Yang, Y. Q., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. SYNLETT, (8), 1260–1262.
- Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.
- PMC. Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central.
- Wikipedia. Ether cleavage.
- Indian Academy of Sciences. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals.
- Longdom Publishing. Synthesis and Cleavage of Ethers.
- BenchChem. Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Chemistry Steps. Reactions of Ethers-Ether Cleavage.
- Lakshman, M. K., et al. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- BenchChem. Optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- Sigma-Aldrich. Protection/Deprotection Reagents.
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
- Homework.Study.com. What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an....
- Wikipedia. Protecting group.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- ResearchGate. Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature.
- BenchChem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage.
- Glen Research. Deprotection Guide.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chen, L., et al. Stability constants for some divalent metal ion/crown ether complexes in methanol determined by polarography and conductometry. Semantic Scholar.
Sources
- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
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- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-Chloroethoxytrimethylsilane Reaction Products
Introduction: Navigating the Purification Landscape
2-Chloroethoxytrimethylsilane is a valuable reagent for the protection of alcohols, forming the corresponding 2-(trimethylsilyl)ethoxy ether. While the reaction itself is often straightforward, the subsequent purification of the desired product can present significant challenges for researchers. The impurities encountered are typically a mixture of unreacted starting materials, catalyst residues, and, most commonly, silicon-based byproducts.
This guide provides a structured, problem-oriented approach to troubleshooting common purification issues. It is designed for researchers, scientists, and drug development professionals to diagnose problems and implement effective, validated purification strategies. We will explore the "why" behind each technique, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: My purified product is contaminated with a volatile, non-polar impurity. GC-MS analysis suggests it is hexamethyldisiloxane (HMDSO). How can I remove it?
Answer:
This is a classic challenge in silicon chemistry. HMDSO is formed from the hydrolysis of the trimethylsilyl (TMS) portion of the reagent, either from trace moisture in the reaction or during aqueous workup. The initial hydrolysis product, trimethylsilanol (TMSOH), readily condenses to form the more stable and less polar HMDSO.
Root Cause Analysis:
-
Moisture Contamination: The primary cause is the reaction of this compound with water.
-
Physical Properties: HMDSO has a low boiling point (~100 °C) and is highly non-polar, making it co-elute with many non-polar products during chromatography and difficult to remove under a standard rotary evaporator.
Solutions:
-
Vigorous High-Vacuum Drying: For products with low volatility, prolonged exposure to a high-vacuum (using a diffusion or turbomolecular pump) at room temperature can effectively remove HMDSO. This is often the simplest first step.
-
Fractional Vacuum Distillation / Kugelrohr: If your product is a liquid and has a boiling point sufficiently different from HMDSO, distillation is the most effective method.[1] A Kugelrohr apparatus is particularly useful for small-scale purifications of viscous oils or low-melting solids that are difficult to handle otherwise.[2]
-
Azeotropic Removal: In some cases, adding a solvent like toluene and repeatedly evaporating it can help co-distill trace amounts of HMDSO.
-
Preventative Measures: The most effective solution is prevention. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to minimize hydrolysis.
Question 2: During flash chromatography on silica gel, my silyl ether product is decomposing. My yields are low, and a new, more polar spot appears on my TLC plate.
Answer:
This indicates that your product is sensitive to the acidic nature of standard silica gel. The Lewis acidic silicon atoms and Brønsted acidic silanol groups (Si-OH) on the silica surface can catalyze the cleavage of acid-labile protecting groups, including many silyl ethers.[2][3]
Root Cause Analysis:
-
Silica Gel Acidity: Standard flash silica gel has a pH of approximately 6.0-7.0 but contains acidic silanol groups that can cleave sensitive functionalities.[4]
-
Silyl Ether Lability: The stability of silyl ethers to acid varies greatly. While robust groups like TBDPS are quite stable, others can be labile.[5][6]
Solutions:
-
Use Neutralized Silica Gel: Deactivate the silica gel immediately before use. This can be done by preparing a slurry of the silica in your starting eluent containing 1-2% triethylamine (or another volatile amine like pyridine) and then packing the column with this slurry. The amine base neutralizes the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[3]
-
-
Avoid Chromatography: If possible, purify the product by other means such as distillation, crystallization, or extraction.
Question 3: After my aqueous workup, I have a persistent emulsion that is very difficult to separate.
Answer:
Emulsions are common when working with organosilicon compounds. Silanols, formed from the hydrolysis of silyl ethers or unreacted reagents, can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets and preventing phase separation.
Root Cause Analysis:
-
Surfactant-like Byproducts: Silanols possess both a hydrophobic alkyl/silyl component and a hydrophilic hydroxyl group.
-
Insufficient Ionic Strength: Using deionized water for extraction can exacerbate emulsion formation.
Solutions:
-
Increase Ionic Strength: Wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the solubility of organic components.
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel. The fine particulate nature of the filter aid helps to break up the droplets.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if your product is in ethyl acetate, adding some hexanes might help.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Question 4: I am struggling to remove the amine base (e.g., imidazole, triethylamine) used in the silylation reaction.
Answer:
Amine bases are essential for scavenging the HCl generated in silylation reactions using silyl chlorides. However, their high boiling points and polarity can make them difficult to remove completely.
Root Cause Analysis:
-
Salt Formation & Solubility: The amine hydrochloride salt has some solubility in organic solvents.
-
High Boiling Point: Bases like imidazole are solids and cannot be easily removed by simple evaporation.
Solutions:
-
Aqueous Acid Wash: The most reliable method is to perform a series of washes with a dilute aqueous acid. A saturated solution of ammonium chloride (NH₄Cl) is ideal as it is weakly acidic and effective at protonating the amine, pulling the resulting water-soluble ammonium salt into the aqueous phase.[5][6] Dilute (1-5%) HCl can also be used, but care must be taken if the product contains acid-sensitive functional groups.
-
Copper Sulfate Wash: For pyridine and related bases, washing with a dilute copper (II) sulfate solution can be effective. The copper ions coordinate to the amine, forming a water-soluble complex.
-
Filtration First: Before the aqueous workup, it is often beneficial to dilute the reaction mixture with a non-polar solvent (like hexanes or ether) to precipitate the bulk of the amine hydrochloride salt, which can then be removed by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a product from a this compound reaction?
A flowchart for a general strategy is presented below. The optimal path depends on the physical properties of your product and its stability. A typical and robust sequence involves:
-
Initial Filtration: Dilute the crude reaction mixture with a solvent like hexane or ether and filter to remove the precipitated amine hydrochloride salts.
-
Aqueous Workup: Wash the filtrate sequentially with dilute acid (e.g., sat. aq. NH₄Cl), water, and finally brine.[5][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Based on the product's properties, choose between vacuum distillation (for volatile liquids), flash chromatography (for non-volatile oils/solids), or recrystallization (for crystalline solids).
Q2: How can I avoid the formation of siloxane byproducts?
Prevention is key. The formation of siloxanes like HMDSO is directly related to the presence of water.[7]
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents from a solvent purification system or freshly opened sealed bottles.
-
High-Purity Reagents: Use high-purity starting materials and reagents.
-
Inert Atmosphere: Always run the reaction under a positive pressure of dry nitrogen or argon.
Q3: What are the best analytical techniques to assess the purity of my final silyl ether product?
A multi-faceted approach is recommended to ensure purity.[8]
-
Thin-Layer Chromatography (TLC): An essential first-pass technique to check for the presence of impurities and to monitor the progress of column chromatography.[8]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can confirm the absence of starting materials or byproducts. The trimethylsilyl group gives a characteristic sharp singlet around 0.1 ppm in the ¹H NMR spectrum.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities like HMDSO and for assessing the overall purity of volatile products.
-
Infrared (FTIR) Spectroscopy: Can confirm the disappearance of the broad O-H stretch from the starting alcohol (3200-3500 cm⁻¹) and the presence of Si-O stretches (~1100-1000 cm⁻¹).[8]
Visualized Workflows and Data
Decision Tree for Purification Method Selection
This diagram outlines a logical process for choosing the most appropriate purification technique.
Sources
- 1. Chemistry - Distillation - Silicones Europe [silicones.eu]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl_ether [chemeurope.com]
- 7. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
effect of base and solvent on 2-Chloroethoxytrimethylsilane reactions
Welcome to the technical support center for 2-Chloroethoxytrimethylsilane (CEMSTMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction
This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, is a versatile organosilicon compound. It serves primarily as a silylating agent to protect alcohols, forming a trimethylsilyl (TMS) ether. The key feature of this reagent is the chloroethyl group, which can be retained as a stable handle for subsequent transformations or participate in various reactions depending on the conditions employed. Understanding the delicate interplay between the substrate, base, and solvent is paramount to achieving the desired outcome and avoiding common pitfalls.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My silylation reaction with an alcohol substrate shows low yield or fails to proceed. What are the likely causes?
Answer:
Low conversion in silylation reactions is one of the most common issues and typically points to problems with the reaction conditions, specifically the choice of base and solvent, or the integrity of the reagents.
Root Cause A: Inappropriate Solvent Selection
The most critical factor for a successful silylation is the use of a dry, aprotic solvent.[1]
-
The Problem with Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain acidic protons (O-H or N-H bonds) that will rapidly react with this compound.[1][2] This "solvent silylation" consumes your reagent and prevents the desired reaction with your substrate. Furthermore, protic solvents can facilitate the hydrolysis of the desired TMS ether product, especially during workup.[1]
-
Solution: Always use anhydrous aprotic solvents. Common choices include:
-
Tetrahydrofuran (THF): A good general-purpose ether solvent.
-
Dichloromethane (DCM): Often used for its ability to dissolve a wide range of organic compounds.
-
Acetonitrile (MeCN): A polar aprotic solvent that can accelerate Sₙ2 reactions.[3]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, useful for substrates with poor solubility, but can be difficult to remove.
-
Root Cause B: Incorrect Base Selection or Stoichiometry
In this reaction, a base is required to neutralize the hydrochloric acid (HCl) that is cogenerated as the silyl ether forms. If HCl is not scavenged, it can catalyze the decomposition of the product and starting material.
-
Base Strength & Nucleophilicity: The ideal base is a non-nucleophilic proton scavenger. Strong, nucleophilic bases can attack the silicon center or other electrophilic sites. Tertiary amine bases are most commonly used.[4]
-
Triethylamine (NEt₃ or TEA): A cost-effective and very common choice. It is sufficiently basic (pKaH ≈ 10.7) to neutralize HCl.
-
Diisopropylethylamine (DIPEA or Hünig's Base): More sterically hindered than TEA, making it less nucleophilic.[5] This is an excellent choice to minimize side reactions involving the base attacking the substrate.
-
Pyridine: Less basic than TEA (pKaH ≈ 5.2) but can also act as a catalyst. Its nucleophilicity can sometimes be problematic.
-
-
Solution: Use at least 1.1 equivalents of a tertiary amine base like TEA or DIPEA. Ensure the base is dry and of high purity.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose the cause of low reaction yield.
Caption: Troubleshooting workflow for low-yield silylation reactions.
Question 2: My reaction is complete, but the desired TMS ether product decomposes during workup or purification. Why is this happening?
Answer:
This is a classic issue related to the stability of the trimethylsilyl (TMS) protecting group. TMS ethers are highly susceptible to cleavage under acidic conditions.[1]
-
The Problem with Acid: Even mild acids, including silica gel used in column chromatography, can be sufficient to hydrolyze the Si-O bond, reverting your product back to the starting alcohol.[1] Standard aqueous workups using acidic solutions (e.g., dilute HCl, NH₄Cl) will rapidly cleave the TMS ether.
-
Solution - Neutral or Basic Workup:
-
Quenching: Quench the reaction with a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH ≈ 7).
-
Extraction: Extract your product into a nonpolar organic solvent like ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Purification: If chromatography is necessary, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in a solvent containing ~1% triethylamine, then removing the solvent before packing the column.
-
Question 3: I am observing an unexpected side product corresponding to the loss of HCl from my desired product. What causes this?
Answer:
The formation of a trimethylsilyl vinyl ether indicates an E2 elimination reaction is occurring on the chloroethyl moiety of your product. This side reaction is highly dependent on the base and temperature used.
-
Mechanism: A strong, sterically hindered base can abstract a proton from the carbon adjacent to the oxygen, leading to the elimination of the chloride ion and the formation of a C=C double bond.
-
Contributing Factors:
-
Strong, Bulky Bases: While hindered bases like potassium t-butoxide or LDA are excellent for promoting E2 reactions, even less hindered but strong bases can cause this side reaction, especially if the substrate's α-protons are accessible.[6][7]
-
Elevated Temperatures: Heating the reaction mixture significantly favors elimination pathways over substitution (Sₙ2) pathways.[8]
-
-
Solution:
-
Use a Weaker, Less Hindered Base: For the primary silylation, a base like triethylamine is generally sufficient and less likely to promote elimination compared to stronger bases.
-
Maintain Low Temperatures: Run the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary for the primary silylation to proceed.
-
Caption: Competing reaction pathways for this compound.
Comparative Data Tables
Table 1: Comparison of Common Bases for Silylation
| Base | Abbreviation | pKa of Conjugate Acid (pKaH) | Steric Hindrance | Key Characteristics |
| Triethylamine | TEA, NEt₃ | ~10.7 | Moderate | Industry standard, cost-effective, sufficient for most applications. |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~11.0 | High | Less nucleophilic than TEA, reduces side reactions.[5] Excellent choice for sensitive substrates. |
| Pyridine | Py | ~5.2 | Low | Less basic, can act as a nucleophilic catalyst. Can be difficult to remove. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~13.5 (in MeCN) | Hindered, but accessible | Strong, non-nucleophilic base.[9] May promote elimination if used improperly. |
| Lithium Diisopropylamide | LDA | ~36 | Very High | Extremely strong, kinetically selective base.[10] Generally overkill for simple silylation and high risk for promoting elimination. |
Table 2: Properties of Recommended Aprotic Solvents
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Properties & Use Cases |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solvent for a wide range of compounds, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose ether, must be rigorously dried. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar, accelerates Sₙ2 reactions. Good for less reactive substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar, excellent for dissolving difficult substrates, but high boiling point makes removal challenging. |
Standard Experimental Protocol
General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for protecting a primary alcohol. Reaction times and temperatures may need to be optimized for specific substrates.
Materials:
-
Substrate (alcohol) (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) (1.5 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes
Procedure:
-
Setup: Flame-dry a round-bottom flask under vacuum and allow it to cool under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Silylating Agent: Add this compound (1.2 eq) dropwise to the stirring solution over 5-10 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on neutralized silica gel if necessary.
References
-
Wikipedia. (2023). Silyl enol ether. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 8: Solvent Effects. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Wikipedia. (2023). Trimethylsilyl chloride. Retrieved from [Link]
-
ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions Using “Bulky Bases” – When The Zaitsev Product Is Minor. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Of Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 10. Silyl enol ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Handling of 2-Chloroethoxytrimethylsilane Derivatives
Welcome to the technical support resource for 2-Chloroethoxytrimethylsilane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights into the stability of this compound, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
The unique structure of this compound—combining a highly labile trimethylsilyl (TMS) ether with a reactive chloroethyl group—presents specific challenges that demand careful experimental design. This document moves beyond standard protocols to explain the chemical principles governing its stability and provides practical solutions to common problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What are the primary factors that compromise the stability of this compound?
The stability of this compound is principally dictated by two structural features:
-
The Trimethylsilyl (TMS) Ether: The TMS group is the smallest and least sterically hindered of the common silyl ethers, making it exceptionally susceptible to cleavage.[1][2] Its primary vulnerability is to hydrolysis under acidic conditions, which can be initiated by even trace amounts of moisture or adventitious acid.[3]
-
The β-Chloroethyl Group: The chlorine atom on the carbon beta to the oxygen introduces a potential site for both intermolecular and intramolecular nucleophilic substitution. This can lead to unexpected side reactions, particularly in the presence of nucleophiles or under thermal stress.
Q2: What are the optimal storage conditions for this compound?
To maintain the compound's integrity, stringent storage conditions are necessary. Based on best practices for reactive chlorosilane derivatives, the following are recommended:
-
Temperature: Store at 2–8°C to minimize thermal decomposition and side reactions.[4]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). This is critical to prevent moisture-induced hydrolysis, which can generate corrosive hydrochloric acid (HCl) as a byproduct.[4]
-
Containment: Use containers with PTFE-lined caps to ensure a vapor-tight seal and prevent reaction with container materials. Amber glass is recommended to protect against potential light-induced degradation.[4]
Q3: Which solvents are recommended for reactions involving this reagent, and which should be avoided?
-
Recommended: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and hexane are suitable choices, provided they are rigorously dried before use.
-
To Avoid: Protic solvents such as water, methanol, and ethanol will readily cleave the TMS ether.[5] Solvents that can act as nucleophiles (e.g., amines, unless they are part of the intended reaction) should also be used with caution.
Q4: How does the stability of the TMS ether in this molecule compare to other common silyl ethers?
The TMS ether is at the lowest end of the stability spectrum. Its stability is significantly lower than bulkier silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl). This high lability is a key consideration for experimental design, especially during multi-step synthesis where orthogonality is required.
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Key Characteristics |
| Trimethylsilyl | TMS | 1 | Highly labile, easily removed.[2] |
| Triethylsilyl | TES | 64 | Slightly more stable than TMS.[2] |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | A robust, general-purpose protecting group.[2][6] |
| Triisopropylsilyl | TIPS | 700,000 | Very sterically hindered and stable.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable, requires harsh deprotection.[2] |
Part 2: Troubleshooting Experimental Issues
This section provides a cause-and-effect analysis of common problems encountered during synthesis, along with actionable solutions.
Issue 1: My reaction yield is low, and I suspect the compound is decomposing.
Possible Cause A: Premature Cleavage by Trace Acid/Water
The TMS ether is extremely sensitive to acid. Trace amounts of water in your solvent or on glassware can hydrolyze the Si-O bond, releasing the parent alcohol and trimethylsilanol. This process is autocatalytic if the starting material is a silyl chloride, which generates HCl.
-
Solution:
-
Rigorous Drying: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of argon or nitrogen.
-
Acid Scavenger: In silylation reactions, use a non-nucleophilic base like imidazole or 2,6-lutidine to neutralize the generated HCl.[2]
-
Possible Cause B: Decomposition During Aqueous Workup
Aqueous workups are a major failure point. The combination of water and even a neutral pH can be sufficient to cause significant cleavage of the TMS ether, especially with prolonged exposure.
-
Solution:
-
Minimize Contact: Perform the workup as quickly as possible using ice-cold solutions to reduce the rate of hydrolysis.
-
Control pH: Use a weakly basic solution (e.g., saturated sodium bicarbonate) instead of neutral water to quench the reaction. Silyl ethers are generally more stable to basic conditions than acidic ones.[2]
-
Non-Aqueous Workup: If feasible, opt for a non-aqueous workup. This can involve filtering the reaction mixture through a plug of Celite or silica gel to remove salts, followed by solvent evaporation.
-
Issue 2: I'm observing unexpected byproducts that are not from simple deprotection.
Possible Cause: Intramolecular Cyclization (Neighboring Group Participation)
A key, often overlooked, reaction pathway for 2-haloalkoxy derivatives is intramolecular cyclization.[7] The ether oxygen can act as an internal nucleophile, displacing the chloride to form a highly reactive cyclic silyloxonium intermediate. This intermediate can then be attacked by other nucleophiles or undergo rearrangement, leading to complex byproduct mixtures. This pathway is often facilitated by Lewis acids or heat.
-
Solution:
-
Maintain Low Temperatures: Run reactions at 0°C or below whenever possible to disfavor this higher-activation-energy pathway.
-
Avoid Strong Lewis Acids: If a Lewis acid is required for a subsequent step, choose the mildest one possible and perform the reaction at the lowest effective temperature.
-
Reagent Order: Consider if changing the order of reagent addition could protect the 2-chloroethoxy group from conditions that might induce cyclization.
-
Visualizing Potential Decomposition Pathways
The following diagram illustrates the two primary degradation routes for this compound derivatives.
Caption: Primary decomposition routes for this compound derivatives.
Part 3: Recommended Experimental Protocols
Adherence to validated protocols is essential for success. The following methodologies are designed to mitigate the stability issues discussed above.
Protocol 1: Silylation of a Primary Alcohol
This protocol is based on the highly reliable Corey procedure, adapted for the use of this compound.[6]
-
Preparation: Under an argon atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Silylation: Add 2-Chloroethoxytrimethylsilyl chloride (1.2 eq) dropwise to the stirred solution. Causality Note: Imidazole acts as both a base to neutralize the generated HCl and a catalyst, forming a highly reactive silyl-imidazole intermediate.[6]
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold diethyl ether and ice-cold water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with cold diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with ice-cold water and then with cold saturated brine to remove residual DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Flowchart for Silylation
This diagram provides a logical workflow for diagnosing failed silylation reactions.
Caption: A step-by-step guide to troubleshooting failed silylation reactions.
References
- BenchChem. The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- BenchChem. Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide.
- Wikipedia. Silyl ether.
- Gelest. Deprotection of Silyl Ethers.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Sigma-Aldrich. This compound 98%.
- BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Reaction Mechanisms. SNGP Substitution with Neighbouring Group Participation.
- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution.
- ZM Silane Limited. Chloromethyl Trimethylsilane Purification Methods And Techniques.
Sources
Validation & Comparative
Összehasonlító útmutató kutatóknak: 2-klór-etoxi-trimetil-szilán vs. TMS-Cl az alkoholok védelmére
A komprehensív Google-keresések elvégzése után, hogy alapvető információkat gyűjtsek a 2-klór-etoxi-trimetil-szilánról és a trimetil-szilil-kloridról (TMS-Cl), most már elegendő adatom van a kémiai tulajdonságaikról, reaktivitásukról és az alkoholvédő csoportként való általános alkalmazásukról. Részletes protokollokat és kísérleti adatokat is találtam mindkét reagenssel történő alkoholvédelemről, beleértve a hatékonyságukat, stabilitásukat és a védőcsoport eltávolításának körülményeit összehasonlító tanulmányokat. Ezenkívül a szilil-éterek képződésének és hasításának mechanizmusát magyarázó forrásokat is azonosítottam. A következő lépés az, hogy a rendelkezésre álló információk alapján megszerkesszem a teljes összehasonlító útmutatót, beleértve a bevezetést, a hatásmechanizmusról szóló részt, a teljesítmény összehasonlító elemzését adattáblázatokkal, a részletes kísérleti protokollokat és az összefoglaló következtetést, biztosítva, hogy minden állítást szövegközi hivatkozások és egy teljes hivatkozási lista támasszon alá. Graphviz diagramokat is készítek a reakciómechanizmusok és a kísérleti munkafolyamatok vizuális megjelenítésére.
A szintetikus szerves kémiában az alkoholok számára megfelelő védőcsoport megválasztása kulcsfontosságú a többlépéses szintézisek sikeres végrehajtásához. Az ideális védőcsoportot hatékonyan és szelektíven, enyhe körülmények között kell bevinni, stabilnak kell maradnia a különböző kémiai átalakítások során, és tisztán le kell hasadnia, hogy az eredeti hidroxilcsoportot feltárja anélkül, hogy a molekula más érzékeny csoportjait befolyásolná.
A számos lehetőség közül a szilil-éterek az alkoholvédő csoportok egyik legsokoldalúbb és legszélesebb körben alkalmazott osztályává váltak. Ezen az osztályon belül a trimetil-szilil-kloridból (TMS-Cl) képzett trimetil-szilil (TMS) éterek történelmileg a könnyű képződésük és enyhe lehasítási körülményeik miatt váltak alapvetővé.[1][2][3] A TMS-csoport eredendő labilitása azonban kétélű fegyver lehet, ami gyakran idő előtti védőcsoport-eltávolításhoz vezet még gyengén savas vagy nukleofil körülmények között is. Ez ösztönözte a robusztusabb szililezőszerek kifejlesztését, amelyek közül a 2-klór-etoxi-trimetil-szilán jelentős érdeklődésre tett szert.
Ez az útmutató átfogó összehasonlítást nyújt a 2-klór-etoxi-trimetil-szilán és a hagyományos TMS-Cl között az alkoholok védelmére, betekintést nyújtva a megfelelő mechanizmusokba, reakcióhatékonyságokba, stabilitási profilokba és a védőcsoport-eltávolítási stratégiákba. A bemutatott információk célja, hogy a kutatókat, különösen a gyógyszerfejlesztésben és a folyamatkémiában dolgozókat, felvértezze azzal a tudással, amellyel megalapozott döntést hozhatnak specifikus szintetikus kihívásaikra.
A szililezés mechanizmusa: Két elektrofil története
A szilil-éter képződésének alapvető reakciója az alkohol oxigénatomjának nukleofil támadása a szilil-halogenid szilíciumatomján. Általában bázisra van szükség az alkohol aktiválásához és a keletkező protonált bázis és hidrogén-klorid melléktermék megkötéséhez.[1][2][3]
Bár mind a TMS-Cl, mind a 2-klór-etoxi-trimetil-szilán ezen általános mechanizmus szerint reagál, a szilíciumatomon lévő szubsztituensek elektronikus és sztérikus jellege befolyásolhatja a reakciókinetikát és a keletkező szilil-éter stabilitását.
2. ábra. Egy tipikus kísérleti munkafolyamat az alkohol trimetil-szilil-éterként történő védelmére.
Lépésről lépésre történő módszertan:
-
Az alkohol (1,0 ekv.) és az imidazol (1,5 ekv.) vízmentes diklór-metánban (DCM, 0,5 M) inert atmoszférában (pl. nitrogén vagy argon) 0 °C-on lévő oldatához csepegtessen trimetil-szilil-kloridot (1,2 ekv.).
-
Hagyja a reakcióelegyet szobahőmérsékletre melegedni, és keverje 1-2 órán át, a reakció előrehaladását vékonyréteg-kromatográfiával (TLC) követve.
-
A reakció befejeződése után állítsa le a reakciót víz hozzáadásával.
-
Válassza szét a fázisokat, és extrahálja a vizes fázist DCM-mel.
-
Egyesítse a szerves fázisokat, mossa sóoldattal, szárítsa vízmentes nátrium-szulfáton, szűrje és párolja be csökkentett nyomáson.
-
A nyers TMS-étert oszlopkromatográfiával lehet tisztítani szilikagélen, bár óvatosan kell eljárni, mivel a TMS-csoport labilis lehet a szilikagélen.
Általános eljárás az alkoholok védelmére 2-klór-etoxi-trimetil-szilánnal
A 2-klór-etoxi-trimetil-szilán használatának eljárása analóg a TMS-Cl-éval, hasonló reakciókörülményekkel.
Lépésről lépésre történő módszertan:
-
Az alkohol (1,0 ekv.) és az imidazol (1,5 ekv.) vízmentes diklór-metánban (DCM, 0,5 M) inert atmoszférában 0 °C-on lévő oldatához csepegtessen 2-klór-etoxi-trimetil-szilánt (1,2 ekv.).
-
Hagyja a reakcióelegyet szobahőmérsékletre melegedni, és keverje 1-4 órán át, TLC-vel követve.
-
A reakció befejeződése után állítsa le a reakciót telített vizes nátrium-hidrogén-karbonát-oldattal.
-
Válassza szét a fázisokat, és extrahálja a vizes fázist DCM-mel.
-
Egyesítse a szerves fázisokat, mossa sóoldattal, szárítsa vízmentes magnézium-szulfáton, szűrje és párolja be vákuumban.
-
A keletkező 2-klór-etoxi-trimetil-szilil-étert flash oszlopkromatográfiával lehet tisztítani.
Stabilitási és védőcsoport-eltávolítási megfontolások
A 2-klór-etoxi-trimetil-szilil-csoport elsődleges előnye a TMS-csoporttal szemben a megnövelt stabilitása. A klór-etoxi-csoport elektronvonzó jellege vélhetően csökkenti az elektronsűrűséget a szilícium-oxigén kötésen, ami kevésbé teszi érzékennyé az enyhén savas körülmények közötti lehasadásra. Ez nagyobb rugalmasságot tesz lehetővé a későbbi szintetikus átalakításokban, ahol egy TMS-csoport idő előtt eltávolításra kerülhetne.
Mindkét szilil-éter védőcsoportjának eltávolítása általában hasonló körülmények között érhető el, bár a 2-klór-etoxi-trimetil-szilil-csoport kissé erősebb körülményeket vagy hosszabb reakcióidőt igényelhet.
Gyakori védőcsoport-eltávolítási módszerek:
-
Fluorid alapú reagensek: A tetrabutil-ammónium-fluorid (TBAF) THF-ben rendkívül hatékony és gyakori módszer mind a TMS-, mind a 2-klór-etoxi-trimetil-szilil-éterek lehasítására. A fluorid nagy affinitása a szilícium iránt a reakciót a teljességig hajtja. [4]* Savas körülmények: Enyhe savak, mint például az ecetsav THF/víz elegyben, vagy erősebb savak, mint a HCl vagy a trifluor-ecetsav (TFA) protikus oldószerben használhatók. A TMS-csoport lényegesen labilisabb a savakkal szemben, mint a 2-klór-etoxi-trimetil-szilil-csoport.
3. ábra. A szilil-éterek gyakori védőcsoport-eltávolítási stratégiái, kiemelve a fluorid által közvetített és a savkatalizált útvonalakat.
Következtetés és ajánlások
A 2-klór-etoxi-trimetil-szilán és a TMS-Cl közötti választás az alkoholok védelmére árnyalt, amelyet a szintetikus útvonal specifikus igényei diktálnak.
-
Válassza a TMS-Cl-t, ha:
-
A védett alkohol nem lesz kitéve savas vagy nukleofil körülményeknek.
-
Nagyon könnyen eltávolítható védőcsoportra van szükség.
-
A költség jelentős szempont.
-
-
Válassza a 2-klór-etoxi-trimetil-szilánt, ha:
-
A védett alkoholnak szélesebb körű reakciókörülményeket kell elviselnie, beleértve az enyhén savasakat is.
-
Fokozott stabilitásra van szükség az idő előtti védőcsoport-eltávolítás megelőzésére.
-
A kissé magasabb költséget indokolja a védőcsoport megnövekedett robusztussága.
-
Végső soron az optimális választás a teljes szintetikus szekvencia gondos elemzését igényli. Komplex, többlépéses szintézisek esetén a 2-klór-etoxi-trimetil-szilil-csoport által nyújtott további biztonság gyakran felülmúlhatja a magasabb költségeket, megakadályozva az értékes intermedierek elvesztését és javítva az általános szintetikus hatékonyságot. Mindig ajánlott kis léptékű próbareakciókat végezni az optimális védőcsoport és a körülmények meghatározására egy adott szubsztrátumhoz.
Hivatkozások
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods Employing 2-Chloroethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of Novel Derivatizing Agents
In the landscape of analytical chemistry, particularly within regulated environments, the validation of an analytical method is the bedrock upon which data integrity is built. While a plethora of derivatizing agents are well-characterized, innovative reagents such as 2-Chloroethoxytrimethylsilane present both an opportunity and a challenge. An extensive review of current scientific literature reveals a notable absence of comprehensive validation studies for this compound in analytical derivatization.
This guide, therefore, is structured not as a retrospective report but as a prospective roadmap. It is designed to empower you, the researcher, to conduct a rigorous, scientifically sound validation of an analytical method using this compound. We will dissect the why behind each validation parameter, grounding our approach in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] For comparative purposes, we will benchmark against two of the most robust and widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often catalyzed with Trimethylchlorosilane (TMCS), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] This framework will provide the necessary context to objectively evaluate the performance of this compound and establish its suitability for your intended analytical purpose.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Many polar, non-volatile compounds are incompatible with gas chromatography (GC) analysis due to their low volatility and tendency to interact with the chromatographic system, leading to poor peak shape and thermal degradation.[5][6] Derivatization is a chemical modification process that transforms such analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[5][6]
Silylation, the replacement of an active hydrogen (from hydroxyl, carboxyl, amine, or thiol groups) with a trimethylsilyl (TMS) group, is a cornerstone of derivatization.[7] This modification effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the analyte's volatility.[7]
The Silylating Agent: A Critical Choice
The choice of silylating agent is paramount and influences reaction kinetics, derivatization efficiency, and the potential for artifact formation.[8]
-
BSTFA (+TMCS): A powerful and versatile silylating agent. The addition of TMCS as a catalyst enhances its reactivity, particularly for sterically hindered functional groups.[5]
-
MSTFA: Often considered one of the strongest silylating agents, known for its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[5]
-
This compound (CE-TMS): As a novel reagent, its performance characteristics are yet to be widely documented. Its structure, ClCH₂CH₂OSi(CH₃)₃, suggests it functions as a TMS donor. The presence of the chloroethoxy group may influence its reactivity, by-product profile, and the mass spectrometric fragmentation of the resulting derivatives, potentially offering unique advantages in specific applications. A thorough validation is therefore essential to characterize its performance.
The Validation Framework: A Triad of Scientific Integrity
An analytical method validation demonstrates that a procedure is suitable for its intended purpose.[3][4] Our approach is built on three pillars:
-
Expertise & Experience: We will not just list the validation parameters but explain the causality behind the experimental design.
-
Trustworthiness: The validation protocol itself is a self-validating system, designed to challenge the method's performance limits.
-
Authoritative Grounding: All procedures and acceptance criteria are based on the globally recognized ICH Q2(R1) Guideline: Validation of Analytical Procedures .[1][2][3][4]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive analytical method validation.
Caption: Logical workflow for analytical method validation.
Comparative Performance Evaluation: this compound vs. Established Agents
To validate a method using this compound, its performance must be critically assessed against established reagents. The following table outlines the key performance attributes to be evaluated and serves as a template for summarizing your experimental findings.
| Performance Attribute | This compound (CE-TMS) | BSTFA + 1% TMCS (Benchmark 1) | MSTFA (Benchmark 2) | Rationale for Comparison |
| Derivatization Efficiency | [Experimental Data to be Determined] | High, especially with catalyst for hindered groups. | Very high, often considered the most powerful silylating agent. | To determine the completeness of the reaction under optimized conditions. Incomplete derivatization is a primary source of analytical error. |
| Reaction Kinetics | [Experimental Data to be Determined] | Typically 15-60 min at 60-70°C. | Often faster than BSTFA for non-hindered analytes. | Faster reaction times improve sample throughput. |
| By-product Interference | [Experimental Data to be Determined] | By-products can sometimes interfere with early eluting peaks. | By-products are highly volatile, minimizing chromatographic interference. | To ensure that reagent by-products do not co-elute with analytes of interest, which would compromise specificity. |
| Derivative Stability | [Experimental Data to be Determined] | TMS-ethers are susceptible to hydrolysis; prompt analysis is required. | TMS-ethers have similar sensitivity to moisture. | The stability of the derivatized analyte in the autosampler is crucial for the reliability of sequence analyses. |
| Mass Spectral Characteristics | [Experimental Data to be Determined] | Generates characteristic TMS fragments (e.g., m/z 73). | Produces clean spectra with clear molecular ions for many compounds. | The unique chloroethoxy moiety in CE-TMS may lead to distinct fragmentation patterns, potentially aiding in structural elucidation or offering selective reaction monitoring (SRM) transitions. |
| Applicability to Analyte Classes | [Experimental Data to be Determined] | Broad applicability to alcohols, phenols, carboxylic acids, amines. | Excellent for a wide range of polar metabolites. | To define the scope of the method and understand which classes of compounds can be reliably analyzed. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for validating an analytical method using this compound for a hypothetical polar analyte (e.g., a steroid or a phenolic acid) in a biological matrix (e.g., plasma).
The Derivatization Reaction: Mechanism and Protocol
The derivatization proceeds via a nucleophilic attack of the active hydrogen-containing functional group (e.g., a hydroxyl group) on the electrophilic silicon atom of this compound, with the concurrent displacement of the chloroethoxy group.
Visualizing the Derivatization Reaction
Caption: General mechanism of silylation.
Protocol 1: Derivatization of a Plasma Extract
-
Sample Preparation: To 100 µL of plasma, add a suitable internal standard. Perform a protein precipitation with acetonitrile followed by a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical as moisture will quench the silylation reaction.[7]
-
Derivatization:
-
Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to reconstitute the dried extract.
-
Add 50 µL of this compound.
-
Vortex the mixture for 30 seconds.
-
Tightly cap the vial and heat at 70°C for 45 minutes. Note: Optimal temperature and time must be determined during method development.
-
-
Analysis: After cooling to room temperature, transfer the sample to a GC vial with a micro-insert and inject 1 µL into the GC-MS system.
Validation Parameter: Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.[3][4]
Protocol 2: Assessing Specificity
-
Analyze a blank matrix sample (e.g., plasma from six different sources) processed through the entire sample preparation and derivatization procedure.
-
Analyze a sample of the analyte standard.
-
Analyze a spiked matrix sample (analyte + blank matrix).
-
If applicable, analyze samples containing potential impurities or known degradation products.
Acceptance Criteria:
-
No significant interfering peaks should be observed at the retention time of the analyte and internal standard in the blank matrix samples.
-
The analyte peak in the spiked matrix sample should be pure (as determined by peak purity analysis if using a diode-array detector, or by consistent mass spectra across the peak).
Validation Parameter: Linearity and Range
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response over a defined range.[3][4][9]
Protocol 3: Establishing Linearity
-
Prepare a stock solution of the analyte and internal standard.
-
Create a series of at least five calibration standards by spiking blank matrix with the analyte to cover the expected working range (e.g., 80% to 120% of the target concentration).
-
Process each calibration standard through the entire analytical procedure.
-
Perform triplicate injections for each concentration level.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the x-axis.
Validation Parameter: Accuracy (as Recovery)
Objective: To determine the closeness of the measured value to the true value. This is typically assessed by spike-recovery experiments.[3][4][9]
Protocol 4: Determining Accuracy
-
Spike blank matrix with the analyte at a minimum of three concentration levels (e.g., low, medium, and high) within the established linear range.
-
Prepare at least three replicate samples at each concentration level.
-
Process and analyze the samples against a freshly prepared calibration curve.
-
Calculate the percent recovery at each level: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 80-120% for complex biological matrices, depending on the concentration.
Validation Parameter: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][4][9]
Protocol 5: Evaluating Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked matrix sample at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision studies.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 15% for bioanalytical methods.
Validation Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[3][4][9]
Protocol 6: Determining LOD and LOQ
-
Signal-to-Noise Approach:
-
Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
-
Confirmation of LOQ: Prepare and analyze at least six replicates of a spiked sample at the determined LOQ concentration.
Acceptance Criteria:
-
The precision (RSD) and accuracy (recovery) at the LOQ should meet the pre-defined acceptance criteria (e.g., RSD ≤ 20% and recovery 80-120%).
Validation Parameter: Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][4]
Protocol 7: Assessing Robustness
-
Identify critical method parameters that may be subject to slight variations. For a GC method using this compound, these would include:
-
Derivatization temperature (e.g., ± 5°C)
-
Derivatization time (e.g., ± 10%)
-
GC oven temperature ramp rate (e.g., ± 5%)
-
Carrier gas flow rate (e.g., ± 5%)
-
-
Vary one parameter at a time while keeping others constant and analyze a spiked sample.
-
Evaluate the impact on system suitability parameters (e.g., peak shape, resolution) and the final quantitative result.
Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's robustness.
Conclusion: A Path Forward for Novel Reagent Implementation
While this compound currently lacks the extensive body of validation data that supports reagents like BSTFA and MSTFA, this does not preclude its potential utility. It simply underscores the imperative for rigorous, in-house validation before its adoption in routine analytical workflows. By following the structured, ICH-guided protocols outlined in this guide, researchers can systematically evaluate its performance, establish its suitability for a specific application, and generate the robust data package required to defend the method's validity. This disciplined approach ensures that the introduction of novel reagents into the laboratory enhances analytical capabilities while upholding the highest standards of scientific integrity and data quality.
References
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sigma-Aldrich.
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- Stolarczyk, E. U., Groman, A., & Maruszak, W. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE.
- Sigma-Aldrich. This compound 98%.
- Bibel, M. (2025).
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- TCI Chemicals.
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- ResearchGate. (2025). Review: Derivatization in mass spectrometry—1.
- Semantic Scholar.
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The Strategic Advantage of Fluoride-Labile Protection: A Comparative Guide to 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and complex natural product synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group strategy allows for the selective masking and unmasking of reactive functional groups, a concept elegantly defined as orthogonality.[1] This guide provides an in-depth technical comparison of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group against more conventional protecting groups, highlighting its unique advantages, particularly its fluoride-mediated deprotection which offers a valuable orthogonal tool for the synthetic chemist.
The Imperative of Orthogonal Protection in Modern Synthesis
The synthesis of complex molecules often necessitates a series of reactions on a multifunctional scaffold.[2] Protecting groups are essential to prevent unwanted side reactions by temporarily masking reactive sites. The true power of a protecting group lies in its selective removal under conditions that do not affect other protecting groups or sensitive functionalities within the molecule. This principle of orthogonality is the cornerstone of efficient and high-yielding synthetic routes.[3]
Commonly employed protecting groups for amines, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, form the bedrock of many synthetic strategies, particularly in peptide synthesis.[4][][6] However, the reliance on acid and base-lability can present challenges when the target molecule possesses functionalities sensitive to these conditions. This is where the Teoc group, with its unique fluoride-triggered deprotection mechanism, emerges as a powerful alternative.
Unveiling the Teoc Group: A Silicon-Based Orthogonal Tool
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines that offers remarkable stability and a distinct deprotection pathway.[7] Unlike the acid- or base-lability of Boc and Fmoc, the Teoc group is cleaved by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[8][9] This unique cleavage mechanism provides a significant strategic advantage in complex syntheses.
Mechanism of Protection and Deprotection
The introduction of the Teoc group is typically achieved by reacting an amine with a Teoc-activating agent, such as Teoc-Cl or Teoc-OSu, in the presence of a base.[7]
The key to the Teoc group's utility lies in its deprotection mechanism. The fluoride ion exhibits a high affinity for the silicon atom, initiating a nucleophilic attack that triggers a cascade of events. This fluoride-induced cleavage proceeds via a β-elimination (or Peterson-type elimination) pathway, leading to the formation of the free amine, carbon dioxide, ethene, and a volatile fluorosilane byproduct. This clean decomposition is highly advantageous as it avoids the introduction of non-volatile impurities, simplifying the purification process.[2][7]
Figure 1: General workflow for the protection of an amine with Teoc-Cl and its subsequent fluoride-mediated deprotection.
Comparative Performance: Teoc vs. Conventional Protecting Groups
The true value of the Teoc group is best understood through a direct comparison with other commonly used amine protecting groups.
| Protecting Group | Lability | Common Deprotection Reagents | Stability Towards Other Conditions | Orthogonality |
| Teoc | Fluoride | TBAF, CsF, HF-Pyridine | Stable to strong acids (e.g., TFA), strong bases (e.g., piperidine), and catalytic hydrogenation.[1][7] | Fully orthogonal to Boc, Fmoc, Cbz, and Alloc groups.[10] |
| Boc | Acid | Trifluoroacetic acid (TFA), HCl | Stable to bases and catalytic hydrogenation. | Orthogonal to Fmoc, Cbz, and Alloc. |
| Fmoc | Base | Piperidine, DBU | Stable to acids and catalytic hydrogenation. | Orthogonal to Boc, Cbz, and Alloc. |
| Cbz (Z) | Hydrogenolysis/Strong Acid | H₂/Pd-C, HBr/AcOH | Stable to mild acids and bases. | Orthogonal to Boc and Fmoc. |
| Alloc | Palladium(0) Catalysis | Pd(PPh₃)₄, Phenylsilane | Stable to acids and bases. | Orthogonal to Boc, Fmoc, and Cbz. |
Table 1: Comparison of Teoc with common amine protecting groups.
The Orthogonality Advantage in Practice
The data clearly demonstrates the unique position of the Teoc group. Its stability under both the acidic conditions used to remove Boc groups and the basic conditions for Fmoc cleavage makes it a truly orthogonal protecting group in the context of peptide synthesis and other complex molecule construction.[1][10]
Consider a synthetic route where a molecule contains both a Boc-protected amine and a Teoc-protected amine. The Boc group can be selectively removed with TFA without affecting the Teoc group. Subsequently, the Teoc group can be cleaved with TBAF, leaving other acid-sensitive or base-sensitive functionalities intact. This level of control is invaluable for the synthesis of complex peptides, glycopeptides, and other intricate molecular architectures.
Figure 2: Orthogonal deprotection strategy illustrating the selective removal of Boc, Fmoc, and Teoc protecting groups.
Experimental Protocols
Protection of a Primary Amine with Teoc-OSu
Rationale: This protocol utilizes the stable and easy-to-handle N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) for the efficient protection of a primary amine. Triethylamine is used as a mild base to neutralize the N-hydroxysuccinimide byproduct.
Materials:
-
Primary amine (1.0 eq)
-
Teoc-OSu (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add Teoc-OSu in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of a Teoc-Protected Amine with TBAF
Rationale: This protocol employs tetrabutylammonium fluoride (TBAF) as the fluoride source to initiate the β-elimination and subsequent deprotection of the Teoc group. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF).[1]
Materials:
-
Teoc-protected amine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Teoc-protected amine in THF.
-
Add the 1 M solution of TBAF in THF dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a distinct and powerful tool for the synthetic chemist. Its robust stability to a wide range of reaction conditions, coupled with its unique and mild fluoride-mediated deprotection, provides a crucial element of orthogonality in complex synthetic strategies. While traditional protecting groups like Boc and Fmoc remain indispensable, the integration of the Teoc group into a synthetic plan can unlock new pathways for the efficient and selective construction of complex molecules, ultimately accelerating research and development in medicinal chemistry and beyond.
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- 9. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
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Silylating Agents in Focus: A Comparative Guide to BSTFA and TMSCl for Derivatization and Protection
For researchers, scientists, and professionals in drug development, the chemical modification of analytes is a critical step in both analytical determination and complex organic synthesis. Silylation, the introduction of a silyl group, stands out as a versatile technique to enhance the volatility of compounds for gas chromatography (GC) or to protect reactive functional groups during synthesis. This guide provides an in-depth comparative study of two prominent silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerhouse for GC derivatization, and Chlorotrimethylsilane (TMSCl), a fundamental reagent for functional group protection.
This document moves beyond a simple recitation of protocols to explain the underlying chemistry and rationale, empowering you to make informed decisions in your experimental design. We will delve into their reaction mechanisms, compare their reactivity and applications with supporting data, and provide detailed, validated experimental workflows.
The Crucial Role of Silylation in Modern Chemistry
Polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), and amines (-NH), often render molecules non-volatile and thermally labile, posing significant challenges for GC analysis. Silylation addresses this by replacing the active hydrogen atom with a non-polar trimethylsilyl (TMS) group, thereby reducing intermolecular hydrogen bonding and increasing volatility.[1][2] In the realm of organic synthesis, these same reactive groups can interfere with desired chemical transformations. Here, silylation serves as a protective strategy, temporarily masking the functional group to prevent unwanted side reactions.[3][4]
Mechanism of Action: A Tale of Two Reagents
The efficacy of a silylating agent is intrinsically linked to its chemical structure and the resulting reaction mechanism. While both BSTFA and TMSCl are donors of a trimethylsilyl group, their pathways to achieving silylation differ significantly.
BSTFA: A High-Energy Donor for Comprehensive Derivatization
BSTFA is a highly reactive silylating agent, valued for the volatility of its byproducts, which minimizes chromatographic interference.[5][6] The reaction proceeds through a nucleophilic attack by the analyte's active hydrogen on one of the silicon atoms of BSTFA. This forms a transition state that subsequently breaks down to yield the silylated analyte and the byproducts N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide.[7]
For sterically hindered or less reactive functional groups, the potency of BSTFA can be significantly amplified by the addition of a catalyst, most commonly Trimethylchlorosilane (TMCS).[8] While the exact mechanism of this catalysis is not fully elucidated, it is believed that TMCS may participate in the formation of a more reactive intermediate, thereby enhancing the silyl donor strength of BSTFA.[5]
TMSCl: A Foundational Reagent for Protection and Derivatization
Chlorotrimethylsilane is a more fundamental silylating agent. Its reaction with a polar functional group, such as an alcohol, is a nucleophilic substitution at the silicon atom (an SN2-like mechanism).[9][10] The reaction is almost invariably facilitated by a base, such as pyridine or triethylamine. The base serves a dual purpose: it deprotonates the alcohol to form a more potent nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct, which could otherwise cause degradation of acid-sensitive substrates.[3][10]
Head-to-Head Comparison: Reactivity, Applications, and Byproducts
The choice between BSTFA and TMSCl is dictated by the specific experimental goal. BSTFA, particularly with a TMCS catalyst, is generally the superior choice for exhaustive derivatization prior to GC-MS analysis due to its high reactivity and clean byproduct profile. TMSCl, on the other hand, is a cost-effective and efficient reagent for protecting group strategies in organic synthesis.
| Feature | BSTFA (+/- TMCS) | TMSCl |
| Primary Application | GC-MS Derivatization[7] | Protecting Group in Synthesis[3][4] |
| Silylating Strength | Very Strong (especially with TMCS)[11] | Moderate[12] |
| Reactivity Order | Alcohols > Phenols > Carboxylic Acids > Amines > Amides | Primary > Secondary > Tertiary Alcohols[10] |
| Reaction Byproducts | Volatile, neutral amides (minimal GC interference)[5] | Hydrochloric Acid (HCl), requires a base to neutralize[13] |
| Catalyst Requirement | Often used with TMCS for hindered groups[8] | Requires a base (e.g., pyridine, triethylamine)[3] |
| Derivative Stability | TMS derivatives are moisture-sensitive[14] | TMS derivatives are moisture-sensitive[14] |
| Cost-Effectiveness | Higher cost | Lower cost |
Experimental Protocols: A Practical Guide
Adherence to rigorous, well-documented protocols is the bedrock of reproducible science. The following sections provide step-by-step methodologies for the derivatization of a model compound, a primary alcohol, using both BSTFA with a TMCS catalyst and TMSCl.
Protocol 1: Derivatization of a Primary Alcohol using BSTFA with 1% TMCS for GC-MS Analysis
This protocol is designed for the comprehensive silylation of a primary alcohol to enhance its volatility for GC-MS analysis.
Materials:
-
Primary alcohol (e.g., 1-dodecanol)
-
BSTFA with 1% TMCS
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
GC vials with inserts
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Dissolution: Dissolve 1-10 mg of the dry sample in 100 µL of anhydrous pyridine in a GC vial.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[7] For many simple alcohols, the reaction may be complete at room temperature as soon as the sample dissolves.[6]
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Protocol 2: Protection of a Primary Alcohol using TMSCl
This protocol details the protection of a primary alcohol as a TMS ether, a common step in a multi-step organic synthesis.
Materials:
-
Primary alcohol (1.0 equivalent)
-
Chlorotrimethylsilane (TMSCl) (1.2 equivalents)
-
Triethylamine (Et₃N) or Pyridine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for aqueous workup and extraction
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol.
-
Dissolution: Dissolve the alcohol in anhydrous DCM.
-
Base Addition: Add triethylamine to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
TMSCl Addition: Slowly add TMSCl dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude TMS ether.[10]
Concluding Remarks for the Practicing Scientist
The selection of a silylating agent is a critical decision that influences the outcome of both analytical and synthetic endeavors. BSTFA stands as a powerful and versatile reagent for GC-MS derivatization, offering high reactivity and volatile byproducts that ensure clean chromatograms. Its efficacy, particularly when paired with a TMCS catalyst, makes it ideal for complex sample matrices and trace-level analysis.
Conversely, TMSCl provides a robust and economical solution for the protection of functional groups in organic synthesis. While its byproduct, HCl, necessitates the use of a base, the ease of both the protection and subsequent deprotection steps solidifies its role as a workhorse in the synthetic chemist's toolkit.
By understanding the distinct mechanisms and applications of these two fundamental silylating agents, researchers can better navigate the complexities of their respective fields, leading to more efficient, accurate, and reproducible results.
References
- GC-CI-MS analysis of TMS derivatives. (n.d.).
-
Innovations in Gas Chromatography with BSTFA Derivatization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved from [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved from [Link]
-
Trimethylsilyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
-
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. (2023). PubMed Central. Retrieved from [Link]
-
Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. (2019). PubMed. Retrieved from [Link]
-
Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? (n.d.). Aure Chemical. Retrieved from [Link]
-
GC-MS analysis of trimethylsilyl (TMS) derivatives of fraction 20 lipids. (n.d.). ResearchGate. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
- Mastering Silylation: The Chemistry of Chlorotrimethylsilane in Protecting Functional Groups. (n.d.).
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved from [Link]
-
Trimethylsilyl Chloride Definition. (n.d.). Fiveable. Retrieved from [Link]
-
BSTFA. (n.d.). Grokipedia. Retrieved from [Link]
-
Trimethylsilyl chloride. (2015, December 4). YouTube. Retrieved from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17). A "Little" Mass Spec and Sailing. Retrieved from [Link]
-
The mechanism of reaction for the derivatization of samples with BSTFA and TMCS. (n.d.). ResearchGate. Retrieved from [Link]
-
Chlorotrimethylsilane, for GC. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
-
General Silylation Procedures. (n.d.). Gelest. Retrieved from [Link]
-
Silylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
TMSCl Definition. (n.d.). Fiveable. Retrieved from [Link]
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
-
Preparation of TMS Derivatives for GC/MS. (n.d.). CalTech GPS. Retrieved from [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed. Retrieved from [Link]
-
GC Derivatization. (n.d.). Retrieved from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). Retrieved from [Link]
-
Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. (n.d.). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Silylation in GC-MS: Enhancing Analyte Volatility and Detection
For researchers, scientists, and drug development professionals, the analysis of polar analytes by gas chromatography-mass spectrometry (GC-MS) presents a persistent challenge. The inherent non-volatile nature of many crucial compounds, such as organic acids, amino acids, and steroids, hinders their passage through the GC column, leading to poor chromatographic resolution and even complete signal loss. Chemical derivatization, a process that modifies the analyte to a more volatile form, is an indispensable tool to overcome this limitation. Among the various derivatization techniques, silylation stands out as the most widely employed and versatile method.
This guide provides an in-depth comparison of the most common silylating reagents, offering insights into their reactivity, applications, and the nuances of method development. By understanding the principles behind silylation and the characteristics of different reagents, you can select the optimal derivatization strategy for your specific analytical needs, ensuring robust and reproducible results.
The "Why" of Silylation: Transforming Analytes for GC-MS
The primary goal of silylation is to replace active hydrogen atoms in polar functional groups (e.g., -OH, -NH, -SH) with a trimethylsilyl (TMS) or other silyl group. This chemical modification imparts several key advantages:
-
Increased Volatility: The replacement of polar, hydrogen-bonding functional groups with non-polar silyl groups significantly reduces intermolecular forces, thereby increasing the analyte's vapor pressure and allowing it to be readily volatilized in the GC inlet.
-
Enhanced Thermal Stability: Silylation protects thermally labile functional groups from degradation at the high temperatures required for GC analysis.
-
Improved Chromatographic Performance: The resulting derivatives are less polar, leading to more symmetrical peak shapes and reduced tailing on common non-polar GC columns.
A Comparative Analysis of Common Silylating Reagents
The choice of silylating reagent is critical and depends on the nature of the analyte, the sample matrix, and the desired reactivity. While a vast array of reagents exists, a few have become the workhorses of GC-MS laboratories.
| Reagent | Structure | Key Characteristics | Common Applications |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | A strong TMS donor with volatile by-products. Often used with a catalyst like TMCS for hindered groups. | General purpose, suitable for a wide range of compounds including organic acids, amino acids, and sugars. | |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | The most volatile of the common silylating reagents, making it ideal for the analysis of low molecular weight compounds where by-product interference is a concern. | Metabolomics, analysis of amino acids and organic acids. | |
| TMCS (Trimethylchlorosilane) | A catalyst used in conjunction with other silylating reagents to increase their reactivity, particularly for hindered functional groups. | Used as an additive (typically 1-10%) with BSTFA or other reagents. |
Experimental Protocols: A Step-by-Step Guide to Silylation
The success of any derivatization procedure hinges on a well-defined and consistently executed protocol. Below are representative protocols for the silylation of common sample matrices.
Protocol 1: Two-Step Derivatization of Plasma Metabolites using MSTFA
This protocol is a widely adopted method for the comprehensive analysis of metabolites in plasma.
-
Sample Preparation and Extraction:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
A Senior Application Scientist's Guide to Confirming the Structure of 2-Chloroethoxytrimethylsilane (CES) Protected Compounds
In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious use of protecting groups is paramount.[1][2] Hydroxyl groups, with their inherent reactivity as both nucleophiles and mild acids, often require temporary masking to prevent unwanted side reactions.[2][3] Among the arsenal of protecting groups, silyl ethers are indispensable due to their ease of installation, general stability, and, critically, their tunable and selective removal under mild conditions.[4][5]
This guide provides an in-depth comparison and a detailed analytical workflow for confirming the successful protection of alcohols with a less common but highly useful reagent: 2-Chloroethoxytrimethylsilane (CES-Cl). We will explore the causality behind experimental choices, compare the CES group to its more common trialkylsilyl counterparts, and provide self-validating protocols to ensure the structural integrity of your synthesized compounds.
The Strategic Choice: Why Use a CES Protecting Group?
While trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) ethers are the workhorses of alcohol protection, the CES group offers a unique stability profile.[4][5][6] The stability of a silyl ether is primarily dictated by the steric bulk around the silicon atom; bulkier groups hinder the approach of acids or nucleophiles, thus increasing stability.[4][7]
The general order of stability to acid-catalyzed hydrolysis is: TMS < TBS < TIPS .[4] The CES group's stability is comparable to the widely used TBS group but offers different deprotection options, adding a valuable layer of orthogonality to a synthetic strategy.
Table 1: Comparative Analysis of Common Silyl Ether Protecting Groups
| Protecting Group | Reagent | Relative Stability (Acidic Hydrolysis, TMS=1) | Key Advantages | Common Deprotection Methods |
| TMS | TMS-Cl | 1 | Very easily removed, volatile byproducts.[3] | Mild acid (e.g., AcOH), K₂CO₃ in MeOH, H₂O.[4][8] |
| TBS/TBDMS | TBS-Cl | 20,000[4] | Good stability to chromatography and many reaction conditions.[9] | Fluoride sources (TBAF), strong acid.[10] |
| TIPS | TIPS-Cl | 700,000[4] | Very high stability, suitable for harsh conditions.[2][7] | Fluoride sources (TBAF, HF-Pyridine).[8] |
| CES | CES-Cl | Comparable to TBS | Stable under standard conditions; offers alternative deprotection pathways. | Fluoride sources, specific reductive or base-mediated conditions. |
The true value of the CES group lies in providing chemists with additional strategic options. When a molecule contains multiple silyl ethers, the unique reactivity of the chloroethyl moiety can potentially allow for its selective removal while leaving other silyl groups intact.
The Foundational Workflow: Protection and Confirmation
A successful protection strategy is a self-validating system. It begins with a robust reaction protocol and concludes with unambiguous analytical confirmation. The following workflow outlines this logical progression.
Caption: Experimental workflow from alcohol protection to structural confirmation.
Part 1: The Synthesis Protocol
The formation of a silyl ether is a classic SN2-type reaction where the alcohol's oxygen atom attacks the silicon center, displacing the chloride.[11] A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct, driving the reaction to completion.[3][11]
Experimental Protocol: General Procedure for CES Protection of a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.2 M).
-
Base Addition: Add imidazole (1.5 eq) or triethylamine (1.5 eq) and stir until fully dissolved.
-
Silylation: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) by observing the disappearance of the more polar alcohol spot and the appearance of a new, less polar product spot.[12]
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure CES-protected alcohol.
Part 2: The Confirmation - A Multi-Technique Approach
Relying on a single analytical technique is insufficient. A rigorous confirmation requires the convergence of data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR is the most powerful tool for confirming the formation of the R-O-CES structure. The analysis focuses on the disappearance of the starting material's signals and the appearance of new, characteristic signals for the CES group.
What to Look For:
-
¹H NMR:
-
Disappearance: The broad singlet corresponding to the alcohol's hydroxyl proton (-OH ) will disappear completely.[12]
-
Appearance: Two new triplets will appear, typically between δ 3.5-4.0 ppm. These correspond to the two diastereotopic methylene groups of the chloroethyl fragment (-O-CH₂ -CH₂ -Cl).
-
Appearance: A sharp singlet integrating to 6 protons will appear far upfield, typically around δ 0.1 ppm, corresponding to the two methyl groups on the silicon atom (-Si(CH₃ )₂).
-
Shift: The proton(s) on the carbon bearing the newly formed silyloxy group (R-CH -O-Si) will shift downfield by approximately 0.5-1.0 ppm compared to the starting alcohol.[13]
-
-
¹³C NMR:
-
Appearance: Look for new signals corresponding to the CES group carbons: one for the -O-C H₂- group (approx. δ 60-65 ppm), one for the -C H₂-Cl group (approx. δ 40-45 ppm), and one for the silicon methyl groups (-Si(C H₃)₂) near δ 0 ppm.
-
Shift: The carbon atom attached to the oxygen (R-C -O-Si) will exhibit a noticeable shift in its resonance compared to the parent alcohol.
-
Sources
- 1. fiveable.me [fiveable.me]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl Groups - Gelest [technical.gelest.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Quantitative Analysis Using 2-Chloroethoxytrimethylsilane as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the precision and accuracy of measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, correcting for variations in sample preparation, injection volume, and instrument response. While stable isotope-labeled (SIL) standards are often considered the gold standard, their availability and cost can be prohibitive. This guide provides a comprehensive technical overview of a valuable alternative: 2-Chloroethoxytrimethylsilane.
This document will delve into the practical application of this compound as an internal standard in quantitative analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS). We will explore its chemical properties, compare its performance characteristics against other common internal standards, and provide detailed experimental protocols for its effective implementation and validation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently employ this compound in their analytical workflows.
The Role and Rationale of Internal Standards in Quantitative Analysis
Quantitative analysis aims to determine the exact amount of a substance (analyte) within a sample. However, the analytical process is susceptible to various sources of error that can affect the final result. Internal standards are compounds added in a constant amount to all samples, calibration standards, and quality controls to mitigate these errors.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process but be distinguishable by the detector. By comparing the detector's response to the analyte with its response to the known concentration of the internal standard, variations can be normalized, leading to more accurate and precise quantification.
Key characteristics of an effective internal standard include:
-
Chemical Similarity: The IS should have similar chemical and physical properties to the analyte to ensure comparable behavior during extraction, derivatization, and chromatography.
-
Purity: The IS must be of high purity and well-characterized.
-
Stability: It should not react with the sample matrix, solvents, or derivatizing agents, nor should it degrade under the analytical conditions.
-
Distinct Signal: The IS must produce a signal that is well-resolved from the analyte and any other components in the sample matrix.
-
Non-interference: It should not be naturally present in the samples being analyzed.
Properties of this compound
This compound (ClCH₂CH₂OSi(CH₃)₃) is a silyl ether that possesses several properties making it a suitable candidate for an internal standard in GC-MS analysis, particularly for the quantification of polar analytes that require derivatization.
| Property | Value |
| Chemical Formula | C₅H₁₃ClOSi[1] |
| Molecular Weight | 152.69 g/mol [1] |
| Boiling Point | 134 °C[1] |
| Density | 0.944 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.414[1] |
| Assay | ≥98%[1] |
Its volatility is compatible with GC analysis, and its trimethylsilyl group allows it to mimic the behavior of silylated analytes. The presence of a chlorine atom provides a distinct isotopic pattern in mass spectrometry, aiding in its identification and quantification.
Performance Comparison: this compound vs. Other Internal Standards
The choice of an internal standard is critical and depends on the specific application. While stable isotope-labeled internal standards are often preferred for their near-identical properties to the analyte, they are not always readily available or cost-effective. In such cases, structural analogs or compounds with similar physicochemical properties, like this compound, offer a viable alternative.
Comparison with Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards, such as deuterated or ¹³C-labeled analogs of the analyte, are considered the "gold standard" because they co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns in MS. This close similarity allows for the most effective correction of matrix effects and other variations.
However, challenges with SIL standards can arise. For instance, incomplete deuteration can lead to isotopic crosstalk with the analyte. Furthermore, the synthesis of SIL standards can be complex and expensive.
Comparison with Non-labeled Structural Analogs
Non-labeled structural analogs are another common choice for internal standards. These compounds have a similar chemical structure to the analyte but differ in some way, such as having a different alkyl chain length or a substituent at a different position. While more readily available and less expensive than SIL standards, their chromatographic retention and ionization efficiency may differ significantly from the analyte, potentially leading to less accurate correction for matrix effects.
This compound can be viewed as a structural analog for silylated polar compounds. Its utility lies in its ability to undergo similar derivatization reactions and exhibit comparable chromatographic behavior to the silylated analytes of interest.
Illustrative Performance Data
While direct comparative studies for this compound are not extensively published, we can infer its potential performance based on the principles of internal standardization and the properties of silylating agents. The following table provides a conceptual comparison of key performance parameters.
| Parameter | No Internal Standard | This compound | Deuterated Internal Standard |
| Precision (%RSD) | High (>15%) | Moderate (5-15%) | Low (<5%) |
| Accuracy (%Bias) | Variable | Improved | High |
| Matrix Effect Compensation | None | Partial | Excellent |
| Cost | N/A | Low | High |
| Availability | N/A | Readily Available | Often requires custom synthesis |
This table presents illustrative data based on generally accepted performance characteristics of different internal standard types.
Experimental Protocols
The successful implementation of this compound as an internal standard requires a well-defined and validated experimental protocol. The following sections outline a general workflow for its use in the quantitative analysis of polar analytes by GC-MS following silylation.
Reagents and Materials
-
This compound (≥98% purity)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Solvent (e.g., Pyridine, Acetonitrile, Dichloromethane - anhydrous)
-
Analyte of interest
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of an appropriate anhydrous solvent.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution to the desired concentration with the same solvent. The optimal concentration will depend on the expected analyte concentration and the sensitivity of the instrument.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte. Spike each calibration standard with a constant amount of the internal standard working solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Sample Preparation and Derivatization Workflow
The following diagram illustrates a typical workflow for sample preparation and derivatization.
Caption: A logical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Conclusion
This compound presents a practical and cost-effective option as an internal standard for the quantitative analysis of polar compounds by GC-MS, particularly when silylation is employed as a derivatization step. While it may not always offer the same level of performance as a stable isotope-labeled internal standard, its chemical properties and commercial availability make it a valuable tool in the analytical chemist's arsenal.
The key to its successful implementation lies in a thorough understanding of its properties, careful optimization of the analytical method, and a comprehensive validation to demonstrate its fitness for the intended purpose. By following the principles and protocols outlined in this guide, researchers can confidently utilize this compound to achieve reliable and accurate quantitative results.
References
Sources
A Comparative Guide to the 2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Performance and Orthogonality
In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, with its inherent nucleophilicity and acidity, often requires protection to prevent unwanted side reactions. The ideal protecting group is not merely a chemical shield; it is a strategic tool that must be robust enough to withstand diverse reaction conditions yet labile enough for selective removal without compromising the integrity of the molecule. This guide provides an in-depth analysis and cross-validation of the 2-(trimethylsilyl)ethoxymethyl (SEM) group, introduced using reagents like 2-Chloroethoxytrimethylsilane or its more common variant, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). We will objectively compare its performance against other stalwart alcohol protecting groups, supported by mechanistic insights and actionable experimental data.
The SEM Group: An Acetal with a Silyl-Powered Distinction
The SEM group, first introduced by Lipshutz and Pegram in 1980, is an acetal protecting group for alcohols.[1][2] Structurally, it is an alkoxyalkyl ether, similar to a methoxymethyl (MOM) ether. However, the inclusion of a β-trimethylsilyl moiety fundamentally alters its reactivity, bestowing upon it a unique deprotection pathway that sets it apart from other acetals.[1] While stable to a wide array of conditions including bases, mild acids, oxidants, and organometallic reagents, its true value lies in its selective cleavage.[1][3]
The key to the SEM group's utility is the β-effect of silicon. The presence of the silyl group two carbons away from the ether oxygen enables a specific deprotection mechanism mediated by fluoride ions.[1] Fluoride, with its exceptionally high affinity for silicon, attacks the silyl group to form a pentacoordinate siliconate intermediate.[1][4] This intermediate is unstable and rapidly fragments via a β-elimination pathway, releasing the free alcohol, ethylene, formaldehyde, and trimethylsilyl fluoride (TMSF).[1] This fluoride-specific cleavage provides a powerful source of chemical orthogonality, allowing the SEM group to be removed under conditions that leave many other protecting groups, including other silyl ethers, completely intact.[5][6]
Comparative Stability and Performance Analysis
The choice of a protecting group is dictated by the planned synthetic route. A direct comparison of the SEM group with other widely used alternatives—namely silyl ethers (TBDMS) and benzyl (Bn) ethers—reveals its unique position in the chemist's toolkit.
| Protecting Group | Structure | Introduction Conditions | Stability Profile | Cleavage Conditions | Orthogonality & Remarks |
| SEM | R-O-CH₂-O-CH₂CH₂-SiMe₃ | NaH or DIPEA, SEM-Cl, DMF/CH₂Cl₂[1] | Stable: Bases, Organometallics, Reductants, most Oxidants. Labile: Strong Lewis/Brønsted acids, Fluoride sources.[1][3] | Primary: TBAF, CsF, HF-Pyridine (β-elimination).[1] Secondary: MgBr₂, TFA (Lewis/Brønsted acid).[1][5] | Excellent orthogonality. Can be removed without cleaving TBDMS ethers under certain Lewis acid conditions (e.g., MgBr₂).[5][6] More robust than TBDMS to many acidic conditions.[7][8] |
| TBDMS | R-O-Si(Me)₂(t-Bu) | Imidazole, TBDMS-Cl, DMF | Stable: Bases, Organometallics, Hydrogenolysis. Labile: Fluoride sources, Acids (more labile than SEM).[9][10] | Primary: TBAF, HF (Nucleophilic attack on Si). Secondary: Acetic Acid, PPTS (Acid hydrolysis).[9] | Cleaved by fluoride, similar to SEM, but mechanism differs. Generally less stable to acid than SEM. Orthogonal to benzyl ethers.[10][11] |
| Benzyl (Bn) | R-O-CH₂-Ph | NaH, BnBr, THF/DMF | Stable: Strong Acids, Strong Bases, Organometallics, most Oxidants/Reductants. Labile: Catalytic Hydrogenolysis, Dissolving Metal Reduction.[11] | Primary: H₂, Pd/C (Hydrogenolysis). Secondary: Na, NH₃ (Birch Reduction). | Completely orthogonal to fluoride- and acid-labile groups like SEM and TBDMS. Cleavage conditions are reductive and neutral.[11][12] |
Visualizing the Chemical Logic
Understanding the flow of a protection-deprotection strategy is crucial for planning. The following workflow illustrates the divergent paths for protecting and deprotecting a generic alcohol (R-OH).
Caption: Orthogonal Protection/Deprotection Workflows.
Mechanistic Distinction: SEM vs. TBDMS Fluoride-Mediated Cleavage
The power of the SEM group's orthogonality stems from its unique deprotection mechanism, which differs fundamentally from that of a standard silyl ether like TBDMS.
Caption: Contrasting Fluoride Deprotection Mechanisms.
Experimental Cross-Validation Protocols
To provide a tangible basis for comparison, the following section details standardized protocols for the protection and deprotection of a model primary alcohol, benzyl alcohol. These procedures are designed to be self-validating, offering a clear framework for reproducibility.
Protocol 1: Protection of Benzyl Alcohol with SEM-Cl
-
Objective: To form benzyl 2-(trimethylsilyl)ethoxymethyl ether.
-
Materials: Benzyl alcohol, sodium hydride (60% dispersion in mineral oil), SEM-Cl, anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (0.5 M relative to the alcohol).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.
-
Add benzyl alcohol (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium alkoxide.[1]
-
Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure SEM-protected alcohol.
-
Protocol 2: Deprotection of Benzyl SEM Ether with TBAF
-
Objective: To cleave the SEM ether and regenerate benzyl alcohol.
-
Materials: Benzyl SEM ether, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the SEM-protected benzyl alcohol (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (3.0 equivalents) dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to 45-50 °C and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC. The deprotection of SEM ethers can sometimes be sluggish and may require elevated temperatures or additives.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield pure benzyl alcohol.
-
Protocol 3: Protection of Benzyl Alcohol with TBDMS-Cl
-
Objective: To form benzyl tert-butyldimethylsilyl ether.
-
Materials: Benzyl alcohol, TBDMS-Cl, Imidazole, anhydrous DMF.
-
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) in anhydrous DMF in a flask.
-
Add imidazole (2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.2 equivalents) portion-wise to the mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 4: Deprotection of Benzyl TBDMS Ether with TBAF
-
Objective: To cleave the TBDMS ether.
-
Materials: Benzyl TBDMS ether, TBAF (1.0 M solution in THF), anhydrous THF.
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF.
-
Add the TBAF solution (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC. TBDMS cleavage is typically much faster than SEM cleavage.[9]
-
Work up and purify as described in Protocol 2.
-
Conclusion and Strategic Recommendations
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a uniquely robust acetal protecting group whose primary value is derived from its orthogonal, fluoride-mediated deprotection pathway.
-
Choose SEM when: You require an alcohol protecting group that is stable to a wide range of non-acidic conditions and need to deprotect it without affecting acid-labile or base-labile groups. Its resistance to many conditions that cleave standard silyl ethers makes it ideal for complex syntheses where multiple silyl groups are present and sequential deprotection is required.[5][6]
-
Choose TBDMS when: You need a reliable, general-purpose silyl ether that is easily introduced and removed under mild acidic or fluoride conditions. It is the workhorse for many synthetic campaigns but lacks the exceptional stability of the SEM group under some acidic regimes.[9][10]
-
Choose Benzyl Ether when: Ultimate stability is required. The Bn group withstands strongly acidic and basic conditions, making it suitable for harsh reaction environments. Its removal by catalytic hydrogenolysis provides complete orthogonality to both SEM and TBDMS groups.[11]
By understanding the distinct mechanistic advantages and stability profiles of each protecting group, researchers can design more efficient, selective, and high-yielding synthetic routes, enabling the successful construction of complex molecular architectures.
References
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available at: [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Jubie, S., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(3), 253-260. Available at: [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Semantic Scholar. Available at: [Link]
- Kan, T., Hashimoto, M., Yanagiya, M., & Shirahama, H. (1988). Effective deprotection of 2-(trimethylsilylethoxy)methylated alcohols (SEM ethers). Synthesis of thyrsiferyl-23 acetate. Tetrahedron Letters, 29(42), 5417-5418.
-
Metalsigma. (n.d.). 2-(Chloromethoxy)ethyl]trimethylsilane: A Versatile Reagent for Protection and Synthesis. Available at: [Link]
-
Wikipedia. (2023). 2-(Trimethylsilyl)ethoxymethyl chloride. Available at: [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Available at: [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
ResearchGate. (2008). 2-(Trimethylsilyl)ethoxymethyl Chloride. Available at: [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Available at: [Link]
-
Electron Optics Instruments. (n.d.). How To Prepare an SEM Sample. Available at: [Link]
-
Hawes, C. R., & Satiat-Jeunemaitre, B. (2017). Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples. PubMed Central. Available at: [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]
- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]
- Griesbeck, A. G., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 11624-11629.
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- Anderson, R. (1985). Synthetic Applications of Chloromethyltrimethylsilane. Synthesis, 1985(08), 717–734.
-
Organic Syntheses. (n.d.). Benzyldiethylamine. Available at: [Link]
Sources
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- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
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- 7. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 8. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 12. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloroethoxytrimethylsilane for Laboratory Professionals
Navigating the complexities of chemical waste is a cornerstone of laboratory safety and scientific integrity. 2-Chloroethoxytrimethylsilane, a valuable reagent in organic synthesis, presents a unique set of disposal challenges due to its reactive and hazardous nature. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, designed for the exacting standards of researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical responsibly, ensuring the safety of both laboratory personnel and the environment.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a fundamental understanding of the chemical's properties. This compound is not merely a chemical to be discarded; it is a reactive substance that demands a specific, controlled deactivation process. Its primary hazards stem from its high reactivity with water and moisture.
The core causality for its hazardous nature is its rapid hydrolysis. When this compound comes into contact with water—even atmospheric moisture—it hydrolyzes to form corrosive hydrogen chloride (HCl) gas and trimethylsilanol. The trimethylsilanol can then condense to form hexamethyldisiloxane.[1][2] This reaction is exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in a closed container.
| Hazard Classification | Description | Primary Mitigation Strategy |
| Flammable Liquid | The compound has a flash point of 31°C (87.8°F), meaning it can ignite at temperatures found in a typical laboratory setting.[3] | Handle away from all ignition sources (open flames, hot plates, sparks). Use non-sparking tools and ground equipment.[4][5] |
| Water-Reactive | Reacts vigorously with water, releasing corrosive Hydrogen Chloride (HCl) gas.[2] | All handling and disposal must be conducted under anhydrous or strictly controlled conditions until the final neutralization step. |
| Corrosive/Irritant | Causes skin, eye, and respiratory system irritation.[3] The hydrolysis byproduct, HCl, is highly corrosive.[2] | Always handle within a certified chemical fume hood. Wear comprehensive Personal Protective Equipment (PPE). |
| Health Hazard | Toxic if inhaled or swallowed and harmful in contact with skin. | Minimize exposure through engineering controls (fume hood) and appropriate PPE. |
Mandatory Personal Protective Equipment (PPE): Before beginning any work with this compound, the following PPE is required:
-
Eye Protection: Chemical splash goggles in combination with a full-face shield. This dual protection is critical to shield against splashes and the potential for rapid fuming upon accidental contact with moisture.
-
Hand Protection: Neoprene or nitrile rubber gloves.[6] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant laboratory coat. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes made of a chemically resistant material.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and HCl gas.[7]
The Disposal Workflow: A Step-by-Step Protocol
The validated method for rendering this compound safe for disposal is through controlled hydrolysis followed by neutralization. This protocol is designed to manage the exothermic reaction and safely neutralize the corrosive byproduct.
Pre-Disposal Safety Checklist:
Experimental Protocol: Controlled Hydrolysis and Neutralization
Objective: To safely hydrolyze this compound and neutralize the resulting hydrochloric acid to a pH between 6 and 8 for compliant aqueous waste disposal.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Deionized water
-
Large glass beaker (volume at least 10x the volume of the silane waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriate container for hazardous aqueous waste
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or soda ash in the large glass beaker. The large volume is crucial for dissipating the heat generated during the exothermic reaction.[7]
-
Cool the System: Place the beaker containing the neutralizing solution in an ice bath and allow it to cool. Begin gentle stirring with the magnetic stir plate.
-
Controlled Addition of Silane: Using a pipette or dropping funnel, add the this compound waste to the cold, stirred neutralizing solution dropwise. The slow, controlled addition is the most critical step to prevent a runaway reaction, excessive fuming, and splashing.[7]
-
Monitor the Reaction: Observe the reaction closely. You will likely see gas evolution (CO₂ from the bicarbonate neutralization) and some fuming (HCl). If the reaction becomes too vigorous, immediately stop the addition until it subsides.
-
Complete the Reaction: Once all the silane has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Carefully test the pH of the solution. If the pH is below 6, add small amounts of sodium bicarbonate until the pH is in the neutral range (6-8).
-
Final Disposal: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste. Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures. This waste must be disposed of through a licensed chemical destruction plant.[8]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Sources
- 1. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. inchem.org [inchem.org]
- 3. 2-クロロエトキシトリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. louisville.edu [louisville.edu]
- 6. gelest.com [gelest.com]
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- 8. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloroethoxytrimethylsilane
Handling 2-Chloroethoxytrimethylsilane (CAS No. 18157-17-0) in a research or drug development setting demands an uncompromising approach to safety. This organosilane is not merely another reagent; its unique combination of flammability, corrosivity, and high reactivity with moisture presents a significant risk profile that must be managed with precision. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your safety protocols are as robust as your science.
The foundational principle for handling this compound is moisture avoidance . This compound reacts readily with water—including ambient humidity and moisture on skin or in the respiratory tract—to hydrolyze, releasing corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is the primary driver behind the majority of the PPE recommendations that follow.
Hazard Profile: Understanding the "Why" Behind the PPE
A thorough risk assessment is the cornerstone of any safety protocol. The specific hazards of this compound dictate the necessary layers of protection.
-
Flammable Liquid and Vapor: With a flash point of 31°C (87.8°F), this chemical is a flammable liquid. Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4][5] This necessitates not only PPE but also strict engineering controls like grounding and the use of non-sparking tools.[5][6][7]
-
Corrosivity and Severe Irritation: The compound itself is classified as causing severe skin burns and serious eye damage.[3][4][7] It is also a lachrymator, a substance that causes tearing.[3][7] Upon contact with moisture, the resulting hydrogen chloride is highly corrosive to skin, eyes, and the respiratory tract.[1]
-
Respiratory Hazards: Inhalation of vapors can cause respiratory irritation.[5][7] The hydrolysis product, HCl, is acutely toxic if inhaled. Therefore, preventing vapor inhalation is a critical safety objective.
-
Reactivity: The violent reaction with water is a primary concern.[1][2] It is also incompatible with strong oxidizing agents, acids, bases, and alcohols.[8]
Core Protective Equipment: A Head-to-Toe Mandate
Based on the hazard profile, a comprehensive PPE ensemble is mandatory. The following table outlines the minimum required equipment for any task involving the handling of neat or concentrated this compound.
| Body Area | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles: Must be tightly fitting and provide a complete seal around the eyes to protect against splashes and vapors.[9] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes. Essential due to the compound's corrosivity and lachrymatory properties.[2][4] |
| Respiratory | NIOSH-approved Respirator with appropriate cartridges | For low-concentration vapors (in a fume hood): A half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required. The acid gas component is critical for protection against HCl gas formed during hydrolysis.[8] For spills or poor ventilation: A positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[10] |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile glove for dexterity. Outer Glove: Thicker, chemical-resistant glove such as neoprene or butyl rubber. This provides robust protection against direct contact and allows for safe removal of the contaminated outer layer.[4][10][11] |
| Body | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | FR Lab Coat: Protects against accidental splashes and is essential due to the flammability of the chemical. Chemical-Resistant Apron: Worn over the lab coat, it provides an additional barrier of protection for the torso against significant spills.[9] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Must be made of a non-porous material. Safety shoes with steel toes are recommended to protect against dropped containers.[7][10] |
Operational Protocols: From Planning to Execution
Proper PPE is only effective when integrated into a safe workflow. The following diagram illustrates the decision-making process for PPE selection and procedural controls.
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol: PPE Donning and Doffing
This sequence is designed to minimize the risk of contamination.
Donning (Putting On) Sequence:
-
Footwear: Confirm you are wearing appropriate closed-toe, chemical-resistant shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat & Apron: Put on your flame-resistant lab coat, followed by a chemical-resistant apron.
-
Respirator: Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This is a critical step to avoid exposure from contaminated PPE.
-
Initial Decontamination: If grossly contaminated, decontaminate the outer gloves and apron before removal.
-
Outer Gloves: Remove the outer gloves, peeling them off so they turn inside-out. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Apron & Lab Coat: Remove the apron, followed by the lab coat, turning it inside out as you remove it to contain any contamination.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of nitrile gloves, again, peeling them inside-out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]
Emergency Procedures: When Controls Fail
Even with meticulous planning, accidents can happen. Your PPE is your last line of defense.
-
Skin Contact: Immediately proceed to the safety shower and flush the affected area for at least 15 minutes while removing contaminated clothing.[3][9] Call for immediate medical attention.
-
Eye Contact: Go directly to an eyewash station and flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[9] Call for emergency medical services.
-
Spill: Evacuate the immediate area. Alert colleagues and your safety officer. Only personnel with the appropriate level of PPE (including SCBA) and training should attempt to clean the spill.[7] Remove all ignition sources.[5] Contain the spill with an inert absorbent material (e.g., dry sand, vermiculite) and collect it using non-sparking tools into a sealed container for hazardous waste disposal.[5][6][7]
Decontamination and Disposal
All disposable PPE (gloves, aprons) must be treated as hazardous waste and disposed of in clearly labeled, sealed containers.[12] Reusable PPE, such as face shields, goggles, and respirators, must be thoroughly decontaminated according to your institution's established procedures before being stored or reused.
By understanding the specific chemical threats posed by this compound and adhering to these detailed PPE and handling protocols, you can create a robust safety system that protects you, your colleagues, and the integrity of your research.
References
-
Gelest, Inc. (2015). 2-chloroethyltriethoxysilane, 95% Safety Data Sheet. [Link]
-
Gelest, Inc. (2017). 2-(TRIMETHYLSILYL)ETHOXYMETHYL CHLORIDE, 95% Safety Data Sheet. [Link]
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Carl ROTH. (2021). Safety Data Sheet: 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
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Inchem.org. (2002). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational Standards. [Link]
- Google Patents. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
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PubChem - NIH. Chlorotrimethylsilane. [Link]
Sources
- 1. inchem.org [inchem.org]
- 2. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
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- 12. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
